molecular formula C14H21NO4 B1663954 1-Adamantylaspartate CAS No. 115545-59-0

1-Adamantylaspartate

Cat. No.: B1663954
CAS No.: 115545-59-0
M. Wt: 267.32 g/mol
InChI Key: JWPBQLVAJXYMGD-RLFZITJJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

useful as a protecting group for protein synthesis;  structure given in first source

Properties

CAS No.

115545-59-0

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

(2S)-4-(1-adamantyloxy)-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C14H21NO4/c15-11(13(17)18)4-12(16)19-14-5-8-1-9(6-14)3-10(2-8)7-14/h8-11H,1-7,15H2,(H,17,18)/t8?,9?,10?,11-,14?/m0/s1

InChI Key

JWPBQLVAJXYMGD-RLFZITJJSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-adamantylaspartate
beta-1-adamantylaspartic acid
H-Asp(O-1-Ada)-OH

Origin of Product

United States

Foundational & Exploratory

Unraveling the Neuromodulatory Action of 1-Adamantylaspartate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

1-Adamantylaspartate is postulated to function as a non-competitive, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is primarily characterized by a voltage-dependent block of the NMDA receptor's ion channel, which modulates glutamatergic neurotransmission. By binding within the channel pore, this compound is predicted to inhibit excessive calcium influx associated with excitotoxicity, a key pathological process in various neurological disorders. This guide provides a comprehensive overview of this hypothesized mechanism, supported by quantitative data from analogous compounds, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Proposed Mechanism of Action

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a common feature in several neuroactive compounds.[1] In conjunction with the aspartate component, an excitatory amino acid that activates NMDA receptors, this compound is likely to target the NMDA receptor. The proposed mechanism of action is as a low-affinity, uncompetitive antagonist.[2]

This means that this compound is hypothesized to bind to a site within the NMDA receptor's ion channel, accessible only when the channel is in its open state.[3] This "open-channel block" is a hallmark of adamantane derivatives like memantine.[2][4] The binding is voltage-dependent, meaning the degree of block is influenced by the cell's membrane potential. This property allows the compound to preferentially block excessive or pathological NMDA receptor activation while sparing normal synaptic transmission.

The key steps in the proposed mechanism are:

  • NMDA Receptor Activation: The NMDA receptor is activated by the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of its ion channel.

  • Channel Blockade: In its open state, the channel becomes accessible to this compound, which enters and binds to a site within the pore, physically obstructing the flow of ions, primarily Ca2+.

  • Modulation of Calcium Influx: By blocking the channel, this compound reduces the influx of calcium into the neuron. This is particularly relevant under conditions of excessive glutamate release, where prolonged NMDA receptor activation can lead to excitotoxic neuronal damage.

  • Uncompetitive Nature: The antagonist binds to the activated receptor-channel complex, not to the agonist binding site. This uncompetitive nature, combined with fast on/off kinetics, is thought to contribute to a favorable side-effect profile compared to other classes of NMDA receptor antagonists.

Quantitative Pharmacological Data (Based on Analogous Compounds)

The following tables summarize key quantitative parameters for well-characterized adamantane derivatives that act on the NMDA receptor. These values provide a reference range for the expected potency and affinity of this compound.

Table 1: Inhibitory Concentration (IC50) Values of Adamantane Derivatives at the NMDA Receptor

CompoundIC50 (µM)Receptor SubtypeExperimental ConditionReference
Amantadine47.8 ± 7.3Not specifiedWhole-cell recording, 30 µM NMDA
Amantadine88.5Not specifiedCa2+ entry-sensitive fluo-4 assay
Memantine1.28 ± 0.10Not specifiedWhole-cell recording
Memantine3.5GluN1/GluN2BWhole-cell recording

Table 2: Binding Affinity (Ki) and Dissociation Constant (Kd) of Adamantane Derivatives for the NMDA Receptor

CompoundParameterValue (µM)RadioligandPreparationReference
AmantadineKd (estimated)110Not applicable (electrophysiology)Not applicable
MemantineKi~1[3H]MK-801Not specified

Experimental Protocols

The characterization of this compound's interaction with the NMDA receptor would involve a combination of electrophysiological, radioligand binding, and cellular imaging assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the flow of ions through the NMDA receptor channel and is the gold standard for characterizing open-channel blockers.

Objective: To determine the IC50, voltage dependency, and kinetics of this compound-mediated block of NMDA receptor currents.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or heterologous expression systems (e.g., HEK293 cells) transfected with specific NMDA receptor subunits are used.

  • Recording Configuration: A whole-cell patch-clamp configuration is established to record membrane currents. The cell is held at a negative membrane potential (e.g., -60 mV) to relieve the Mg2+ block.

  • NMDA Receptor Activation: NMDA and a co-agonist (glycine or D-serine) are applied to the cell to evoke an inward current.

  • Application of this compound: Once a stable baseline current is achieved, various concentrations of this compound are co-applied with the agonists.

  • Data Acquisition and Analysis: The reduction in the NMDA-evoked current in the presence of this compound is measured. A concentration-response curve is generated to calculate the IC50 value. To assess voltage dependency, the blocking effect is measured at different holding potentials.

Radioligand Binding Assay

This assay measures the affinity of this compound for the NMDA receptor channel by assessing its ability to displace a known radiolabeled channel blocker.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing NMDA receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This cell-based assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration.

Objective: To assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.

Methodology:

  • Cell Loading: Cultured neurons or NMDA receptor-expressing cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 or Fluo-4).

  • Baseline Measurement: The baseline fluorescence of the cells is recorded.

  • Stimulation: The cells are stimulated with NMDA and a co-agonist to induce calcium influx, which is detected as an increase in fluorescence.

  • Inhibition: The experiment is repeated in the presence of varying concentrations of this compound.

  • Data Analysis: The reduction in the NMDA-induced fluorescence signal in the presence of this compound is quantified to determine its inhibitory potency (IC50).

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Closed) Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Adamantylaspartate This compound NMDA_R_Open NMDA Receptor (Open) Adamantylaspartate->NMDA_R_Open Enters Open Channel NMDA_R->NMDA_R_Open Channel Opens NMDA_R_Blocked NMDA Receptor (Blocked) NMDA_R_Open->NMDA_R_Blocked Blocks Channel Ca_influx Ca²⁺ Influx NMDA_R_Open->Ca_influx NMDA_R_Blocked->Ca_influx Inhibits Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive influx leads to Normal_Signaling Normal Synaptic Signaling Ca_influx->Normal_Signaling Leads to

Caption: Hypothesized signaling pathway of this compound at the NMDA receptor.

Experimental Workflow for Electrophysiological Characterization

Electrophysiology_Workflow start Start cell_prep Prepare Neuronal Culture or Transfected Cells start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline Current patch->baseline agonist_app Apply NMDA + Co-agonist baseline->agonist_app drug_app Co-apply this compound (Varying Concentrations) agonist_app->drug_app record Record Inhibited Current drug_app->record washout Washout record->washout analysis Data Analysis: - IC50 Calculation - Voltage Dependence record->analysis washout->agonist_app Repeat for each concentration end End analysis->end

Caption: Workflow for whole-cell patch-clamp analysis of NMDA receptor antagonists.

Logical Relationship in Radioligand Binding Assay

Binding_Assay_Logic Receptor NMDA Receptor + [3H]MK-801 (Radioligand) Outcome Displacement of [3H]MK-801 Measurement of Radioactivity Determination of Ki Receptor->Outcome Binding Competitor This compound (Unlabeled Competitor) Competitor->Receptor Competes for Binding Site

Caption: Competitive binding principle for determining the affinity of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylaspartate, an ester of aspartic acid and adamantanol, represents a class of compounds with significant potential in medicinal chemistry and drug development. The incorporation of the bulky, lipophilic adamantyl moiety can enhance the pharmacological properties of amino acids, including their ability to cross biological membranes and interact with specific targets. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, and a thorough characterization of the target compound using modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives and the development of new therapeutic agents.

Introduction

Adamantane and its derivatives have garnered considerable interest in the field of medicinal chemistry due to their unique structural and physicochemical properties. The rigid, cage-like structure of the adamantyl group imparts a high degree of lipophilicity and metabolic stability to molecules. When incorporated into drug candidates, the adamantyl moiety can favorably influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Aspartic acid, a non-essential amino acid, is a crucial building block in protein synthesis and a key intermediate in various metabolic pathways. The esterification of aspartic acid with 1-adamantanol to form this compound presents an opportunity to create novel molecules with potentially enhanced therapeutic efficacy. This guide outlines a detailed methodology for the synthesis and characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of N-protected aspartic acid with 1-adamantanol. The use of a protecting group on the amino function of aspartic acid is crucial to prevent unwanted side reactions, such as self-condensation or polymerization, and to ensure selective esterification of the carboxylic acid groups. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: N-Deprotection Aspartic_Acid L-Aspartic Acid Boc_Aspartic_Acid N-Boc-L-Aspartic Acid Aspartic_Acid->Boc_Aspartic_Acid (Boc)2O, Dioxane/Water, NaOH Boc_Adamantylaspartate N-Boc-1-Adamantylaspartate Boc_Aspartic_Acid->Boc_Adamantylaspartate 1-Adamantanol, DCC, DMAP, DCM Adamantanol 1-Adamantanol Adamantylaspartate This compound Boc_Adamantylaspartate->Adamantylaspartate TFA, DCM

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Boc-L-Aspartic Acid
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve L-aspartic acid (13.3 g, 100 mmol) in a mixture of 100 mL of 1,4-dioxane and 50 mL of 1M sodium hydroxide solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) portion-wise over 30 minutes.

  • Reaction Monitoring: Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1M sodium hydroxide solution. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).

  • Work-up: After the reaction is complete (typically 4-6 hours), concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extraction: Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • Product Isolation: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield N-Boc-L-aspartic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexane.

Experimental Protocol: Synthesis of N-Boc-1-Adamantylaspartate
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-aspartic acid (2.33 g, 10 mmol) and 1-adamantanol (1.52 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) followed by N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Experimental Protocol: Synthesis of this compound (Deprotection)
  • Reaction Setup: Dissolve N-Boc-1-Adamantylaspartate (from the previous step) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v) at 0 °C.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Quantitative Data Summary
ParameterPredicted ValueReference/Justification
Molecular Formula C₁₄H₂₁NO₄Based on the structures of aspartic acid and 1-adamantanol.
Molecular Weight 267.32 g/mol Calculated from the molecular formula.
Melting Point 277-278 °CBased on data for similar di-adamantyl esters.[1]
Yield ~70-80%Typical yields for DCC/DMAP mediated esterifications.
Spectroscopic Data

The proton NMR spectrum of this compound is predicted to show characteristic signals for both the aspartate and adamantyl moieties.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~4.0-4.2dd1Hα-CHThe α-proton of the aspartate backbone, deshielded by the adjacent amino and carboxyl groups.
~2.8-3.0m2Hβ-CH₂The diastereotopic β-protons of the aspartate side chain.
~2.15br s3HAdamantyl-CHBridgehead protons of the adamantyl cage.[1]
~1.60-1.80m12HAdamantyl-CH₂Methylene protons of the adamantyl cage.[1]
~8.0-9.0br s3H-NH₃⁺Protons of the ammonium group, typically broad and may exchange with D₂O.

The carbon NMR spectrum will provide further confirmation of the structure.

Chemical Shift (δ, ppm)AssignmentJustification
~170-175C=O (ester)Carbonyl carbon of the adamantyl ester.[1]
~175-180C=O (acid)Carbonyl carbon of the free carboxylic acid.
~80-82Adamantyl-C-OBridgehead carbon of the adamantyl group attached to the ester oxygen.
~50-55α-CHAlpha-carbon of the aspartate backbone.
~40-45Adamantyl-CHBridgehead carbons of the adamantyl cage.
~35-40β-CH₂Beta-carbon of the aspartate side chain.
~30-35Adamantyl-CH₂Methylene carbons of the adamantyl cage.

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid) and N-H stretch (ammonium)
2910, 2850StrongC-H stretch (adamantyl)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (ammonium)
~1200StrongC-O stretch (ester)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

m/zInterpretation
268.15[M+H]⁺ (Calculated for C₁₄H₂₂NO₄⁺: 268.15)
135.12[Adamantyl]⁺ fragment
134.04[Aspartic Acid+H]⁺ fragment

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject for future research, its structural components suggest potential interactions with targets where either adamantane derivatives or aspartate play a role. For instance, adamantane derivatives are known to act as antagonists at the NMDA receptor. Aspartate itself is an excitatory neurotransmitter. The logical relationship for a potential biological investigation is outlined below.

Biological_Investigation cluster_hypothesis Hypothesis Generation cluster_testing Experimental Validation Adamantyl_Properties Adamantane Derivatives (e.g., NMDA Antagonism) Hypothesis Hypothesis: This compound modulates neurotransmitter receptor activity Adamantyl_Properties->Hypothesis Aspartate_Role Aspartate (Excitatory Neurotransmitter) Aspartate_Role->Hypothesis In_Vitro_Assays In Vitro Receptor Binding Assays Hypothesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models of Neurological Disorders Cell_Based_Assays->In_Vivo_Studies

Caption: Logical workflow for biological investigation.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing common laboratory reagents and techniques, offers a reliable method for obtaining this novel amino acid derivative. The comprehensive characterization data, including predicted NMR, IR, and mass spectra, will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized compound. The exploration of this compound and similar derivatives holds significant promise for the discovery of new therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of this compound is warranted to elucidate its full potential in drug development.

References

In Vitro Neuroprotective Effects of Adamantane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane derivatives are a class of compounds characterized by the presence of a rigid, tricyclic adamantane cage. This unique structure imparts favorable pharmacokinetic properties, such as high lipophilicity and metabolic stability, making it a privileged scaffold in medicinal chemistry. Several adamantane derivatives have demonstrated significant neuroprotective properties in various in vitro models of neurotoxicity, positioning them as promising candidates for the development of therapeutics for neurodegenerative diseases.

The primary mechanism of neuroprotection for many aminoadamantane derivatives is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By blocking the NMDA receptor ion channel, these compounds can mitigate the detrimental effects of glutamate-induced excitotoxicity.

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of adamantane derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various adamantane derivatives has been quantified in a range of in vitro assays. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of their potency in different experimental models.

Table 1: Neuroprotective Effects of Adamantane Derivatives Against Glutamate-Induced Excitotoxicity

CompoundCell LineNeurotoxinAssayEndpointEffective ConcentrationReference(s)
MemantinePrimary Cortical NeuronsGlutamateMTT AssayIncreased Cell Viability1-10 µM
MemantineSH-SY5YGlutamateLDH AssayReduced LDH Release10 µM
Amantadine Derivative (3d)SH-SY5YGlutamate (500 µM)LDH AssayNormalized LDH leakage20 µM[1]
Amantadine Derivative (4c)SH-SY5YGlutamate (500 µM)LDH AssayNormalized LDH leakage20 µM[1]

Table 2: Inhibition of NMDA and Voltage-Gated Calcium Channels

CompoundTargetAssayEndpointInhibitory ConcentrationReference(s)
Adamantane Amine Derivative (1)NMDA ReceptorNot SpecifiedChannel Inhibition66.7% at 100 µM
Adamantane Amine Derivative (1)Voltage-Gated Calcium ChannelNot SpecifiedChannel Inhibition39.6% at 100 µM
Adamantane Amine Derivative (2)NMDA ReceptorNot SpecifiedChannel Inhibition89.5% at 100 µM
Adamantane Amine Derivative (2)Voltage-Gated Calcium ChannelNot SpecifiedChannel Inhibition85.7% at 100 µM
Adamantane Amine Derivative (5)NMDA ReceptorNot SpecifiedChannel Inhibition>50% at 100 µM
Adamantane Amine Derivative (5)Voltage-Gated Calcium ChannelNot SpecifiedChannel Inhibition>50% at 100 µM
Adamantane Amine Derivative (10)NMDA ReceptorNot SpecifiedChannel Inhibition>50% at 100 µM
Adamantane Amine Derivative (10)Voltage-Gated Calcium ChannelNot SpecifiedChannel Inhibition>50% at 100 µM

Table 3: EC50 and IC50 Values for Memantine in Various In Vitro Models

ModelNeurotoxinAssayEndpointValueReference(s)
Primary Cortical NeuronsNMDAMTT AssayNeuroprotectionIC50: ~1 µM
Primary Cortical NeuronsNMDALDH AssayNeuroprotectionIC50: ~1 µM
Organotypic Hippocampal SlicesNMDA (10 µM)Propidium Iodide UptakeNeuroprotectionSignificant protection at 10 µM
Cerebellar Granule CellsMPP+MTT AssayNeuroprotectionEC50: ~5 µM
Cerebellar Granule CellsGSNO (NO donor)MTT AssayNeuroprotectionEC50: ~2.5 µM

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective effects of adamantane derivatives.

Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells: SH-SY5Y cells are a widely used cell line in neurobiology research. They can be maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with retinoic acid.

  • Primary Cortical Neurons: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 15-18 rat or mouse brains. The cortices are dissected, dissociated, and plated on poly-D-lysine-coated culture dishes. Neurons are typically cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

Neurotoxicity Induction
  • Glutamate-Induced Excitotoxicity: To induce excitotoxicity, cultured neurons are exposed to high concentrations of glutamate (typically 100-500 µM) for a specified period (e.g., 24 hours).

  • NMDA-Induced Excitotoxicity: A more specific model of excitotoxicity involves the application of N-methyl-D-aspartate (NMDA), a selective NMDA receptor agonist, at concentrations ranging from 50 to 300 µM.

  • 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity: 6-OHDA is a neurotoxin commonly used to model Parkinson's disease in vitro. It selectively damages dopaminergic neurons. A typical concentration used is 100 µM.

Assessment of Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the adamantane derivative for a specified time (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., glutamate, NMDA, 6-OHDA).

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Carefully collect the cell culture supernatant from each well.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, diaphorase, and a tetrazolium salt).

  • Add the reaction mixture to the supernatant in a new 96-well plate.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of adamantane derivatives are primarily mediated through the modulation of the NMDA receptor signaling pathway. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.

G Experimental Workflow for In Vitro Neuroprotection Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis cell_seeding Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) cell_adherence Allow Cells to Adhere (24 hours) cell_seeding->cell_adherence compound_pretreatment Pre-treat with Adamantane Derivative (Various Concentrations) cell_adherence->compound_pretreatment neurotoxin_exposure Induce Neurotoxicity (e.g., Glutamate, NMDA) compound_pretreatment->neurotoxin_exposure incubation Incubate (e.g., 24 hours) neurotoxin_exposure->incubation mtt_assay MTT Assay (Measure Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Measure Cytotoxicity) incubation->ldh_assay data_quantification Quantify Absorbance mtt_assay->data_quantification ldh_assay->data_quantification dose_response Generate Dose-Response Curves data_quantification->dose_response ec50_ic50 Determine EC50/IC50 dose_response->ec50_ic50

Caption: Workflow for assessing neuroprotective effects in vitro.

G NMDA Receptor Antagonism Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate (Excessive) nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca2+ Influx (Excessive) nmda_receptor->ca_influx Opens Channel downstream_cascade Neurotoxic Cascade (e.g., Calpain activation, ROS production, Mitochondrial dysfunction) ca_influx->downstream_cascade Activates cell_death Neuronal Cell Death downstream_cascade->cell_death Leads to neuroprotection Neuroprotection adamantane Adamantane Derivative (e.g., Memantine) adamantane->nmda_receptor Blocks Channel adamantane->neuroprotection Promotes G Downstream Neuroprotective Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nmda_receptor NMDA Receptor ca_influx Ca2+ Influx (Physiological) nmda_receptor->ca_influx pi3k PI3K ca_influx->pi3k erk ERK ca_influx->erk akt Akt pi3k->akt creb CREB akt->creb erk->creb gene_expression Pro-survival Gene Expression (e.g., BDNF) creb->gene_expression neuronal_survival Neuronal Survival gene_expression->neuronal_survival adamantane Adamantane Derivative (Modulation) adamantane->nmda_receptor Modulates

References

The Adamantane Scaffold: A Privileged Structure for N-Methyl-D-Aspartate Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Over-activation of this receptor is implicated in excitotoxic neuronal damage, a hallmark of various neurodegenerative diseases. The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in the design of NMDA receptor antagonists. This technical guide provides a comprehensive overview of adamantane-based NMDA receptor antagonists, with a primary focus on the well-characterized compound, memantine, due to the limited publicly available data on 1-Adamantylaspartate. This document details the mechanism of action, presents quantitative pharmacological data, outlines key experimental protocols for characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Adamantane Advantage in NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its excessive activation leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal cell death. This process, known as excitotoxicity, is a common pathological feature in conditions like Alzheimer's disease, Parkinson's disease, and stroke.

Mechanism of Action: Uncompetitive Channel Blockade

Adamantane-based NMDA receptor antagonists, such as memantine, typically act as uncompetitive open-channel blockers. This means they only bind to the NMDA receptor when it is in its active, open state, having been gated by the binding of both glutamate and a co-agonist (glycine or D-serine).

The antagonist binds to a site within the ion channel pore, physically occluding the passage of ions. This mechanism is inherently voltage-dependent, as the positively charged antagonist is driven into the channel by the negative membrane potential. A key feature of therapeutically successful adamantane derivatives like memantine is their relatively low affinity and fast off-rate. This allows them to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission, thereby minimizing side effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (IC50) of memantine at the NMDA receptor, compiled from various in vitro studies.

Table 1: Memantine Binding Affinity (Ki) at the NMDA Receptor

RadioligandTissue/Cell LineKi (nM)Reference(s)
[³H]MK-801Porcine cortical membranes740
[³H]MK-801Rat brain membranes~1000

Table 2: Memantine Potency (IC50) against NMDA Receptor Subtypes (Electrophysiology)

Receptor SubtypeExperimental ConditionsIC50 (µM)Reference(s)
GluN1/GluN2A0 mM Mg²⁺, -66 mV0.5 - 1.0
GluN1/GluN2B0 mM Mg²⁺, -66 mV0.5 - 1.0
GluN1/GluN2C0 mM Mg²⁺, -66 mV0.5 - 1.0
GluN1/GluN2D0 mM Mg²⁺, -66 mV0.5 - 1.0
GluN1/GluN2A1 mM Mg²⁺, -66 mV16.8 (right-shift)
GluN1/GluN2B1 mM Mg²⁺, -66 mV18.2 (right-shift)
GluN1/GluN2C1 mM Mg²⁺, -66 mV3.1 (right-shift)
GluN1/GluN2D1 mM Mg²⁺, -66 mV3.3 (right-shift)
Native (Cultured Superior Colliculus Neurons)-70 mV2.2 ± 0.2
Native (Hippocampal Slices, LTP induction)N/A11.6 ± 0.53
Recombinant GluN1/GluN2BWhole-cell patch clamp1.25 ± 0.04
Recombinant GluN1/GluN2AIntracellular Ca²⁺ < 1 nM2.76 ± 0.27
Recombinant GluN1/GluN2AIntracellular Ca²⁺ = 10 µM0.69 ± 0.05

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.

Materials:

  • Membrane Preparation: Rat cortical membranes.

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

  • Test Compound: Adamantane derivative (e.g., memantine).

  • Non-specific Binding Control: High concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled MK-801).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the characterization of the inhibitory effect of an adamantane derivative on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

  • Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

  • External Solution: Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, HEPES), pH 7.4.

  • Internal Solution: Solution for the patch pipette (e.g., containing CsCl, BAPTA, HEPES), pH 7.2.

  • Agonists: NMDA and a co-agonist (glycine or D-serine).

  • Test Compound: Adamantane derivative (e.g., memantine).

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between a glass micropipette filled with internal solution and the cell membrane. Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV). Apply agonists to the cell using a fast perfusion system to evoke NMDA receptor-mediated currents.

  • Antagonist Application: Co-apply the adamantane derivative at various concentrations with the agonists and record the resulting inhibition of the NMDA receptor current.

  • Data Analysis: Measure the peak or steady-state amplitude of the currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50. The voltage-dependence of the block can be assessed by recording currents at different holding potentials.

In Vivo Microdialysis

This protocol provides a general framework for measuring the extracellular concentration of an adamantane derivative in a specific brain region of a freely moving animal.

Materials:

  • Animal Model: e.g., Rat.

  • Microdialysis Probe: Commercially available or custom-made.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Test Compound: Adamantane derivative (e.g., memantine) for systemic administration.

  • Instrumentation: Stereotaxic apparatus, microinfusion pump, fraction collector, analytical system (e.g., HPLC).

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

  • Drug Administration: Administer the adamantane derivative systemically (e.g., via intraperitoneal injection or osmotic minipump).

  • Analysis: Analyze the concentration of the adamantane derivative in the dialysate samples using a suitable analytical technique like HPLC.

  • Data Analysis: Plot the extracellular concentration of the drug over time to determine its pharmacokinetic profile in the brain.

Visualizations: Pathways and Workflows

NMDA Receptor Signaling Pathway

Lack of Early-Stage Research Data on 1-Adamantylaspartate for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant absence of early-stage research specifically investigating 1-Adamantylaspartate for the treatment or management of Alzheimer's disease. Despite extensive searches for preclinical and clinical data, no studies detailing its mechanism of action, efficacy in relevant models, or specific experimental protocols were identified.

The current body of research on adamantane derivatives in the context of Alzheimer's disease is primarily focused on compounds such as Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The therapeutic rationale for these compounds revolves around the "glutamate excitotoxicity" hypothesis, where excessive activation of NMDA receptors by the neurotransmitter glutamate contributes to neuronal damage.[2][4] Memantine is thought to offer neuroprotection by blocking pathological levels of NMDA receptor activation while preserving normal physiological function.

While the adamantane scaffold is of interest in neuropharmacology, research into specific derivatives like this compound for Alzheimer's has not been published. The available literature does describe the synthesis and potential biological activity of various other adamantane derivatives, but not in the context of neurodegenerative diseases.

In Vitro and In Vivo Models for Alzheimer's Research

For future research into novel compounds like this compound, a variety of established experimental models are available.

In Vitro Models: These typically involve cell cultures to study the effects of compounds on the pathological hallmarks of Alzheimer's disease. Common assays include:

  • Amyloid-β (Aβ) Aggregation Assays: Investigating the ability of a compound to prevent the formation of Aβ oligomers and fibrils, which are key components of amyloid plaques.

  • Neurotoxicity Assays: Using neuronal cell lines or primary neurons to assess whether a compound can protect against Aβ-induced cell death or oxidative stress.

In Vivo Models: Animal models are crucial for evaluating the therapeutic potential of a compound in a living organism. Commonly used models include:

  • Transgenic Mouse Models: These mice are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to the development of amyloid plaques and cognitive deficits. Examples include the 5XFAD and APP/PS1 models.

  • Aβ Infusion Models: Involving the direct administration of Aβ peptides into the brains of rodents to induce Alzheimer's-like pathology and cognitive impairment.

Potential Signaling Pathways for Investigation

Should research on this compound for Alzheimer's disease be initiated, several signaling pathways would be relevant to investigate, based on the known pathology of the disease and the mechanisms of other adamantane derivatives.

NMDA Receptor Signaling: Given that other adamantane compounds modulate NMDA receptors, a primary avenue of investigation would be the effect of this compound on this pathway. Excessive calcium influx through NMDA receptors is a key event in excitotoxicity.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_release Glutamate Release NMDAR NMDA Receptor Glutamate_release->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Mediates Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Leads to Adamantylaspartate This compound (Hypothetical Target) Adamantylaspartate->NMDAR Potential Modulation

Hypothetical Modulation of NMDA Receptor Signaling.

Amyloid Precursor Protein (APP) Processing: Another critical area is the processing of APP. The non-amyloidogenic pathway involves the cleavage of APP by α-secretase (predominantly ADAM10), which prevents the formation of Aβ. The amyloidogenic pathway involves cleavage by β-secretase (BACE1) and γ-secretase, leading to Aβ production.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase (ADAM10) APP->alpha_secretase beta_secretase β-secretase (BACE1) APP->beta_secretase sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha Produces gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Neurotoxic) beta_secretase->Abeta Cleaves APP Plaques Amyloid Plaques Abeta->Plaques Aggregates to Adamantylaspartate This compound (Hypothetical Action) Adamantylaspartate->alpha_secretase Potential Upregulation Adamantylaspartate->beta_secretase Potential Inhibition

Hypothetical Influence on APP Processing Pathways.

References

The Role of 1-Adamantylaspartate Analogs in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific role of 1-Adamantylaspartate in synaptic plasticity is limited in publicly available scientific literature. This guide will therefore focus on the extensively studied adamantane derivative, memantine , as a representative analog to explore the potential mechanisms and effects of this class of compounds on synaptic plasticity. The principles and methodologies described herein are intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this compound and related molecules.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other higher cognitive functions. The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). Adamantane derivatives, a class of compounds characterized by a rigid, cage-like hydrocarbon structure, have garnered significant attention for their ability to modulate NMDA receptor function. Memantine, a prominent member of this class, is an uncompetitive NMDA receptor antagonist that has shown therapeutic effects in neurodegenerative diseases. This technical guide provides an in-depth overview of the role of memantine, as an analog of this compound, in synaptic plasticity, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects on Synaptic Plasticity

The following tables summarize the quantitative effects of memantine on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) from various studies. These data provide a comparative overview of its concentration-dependent modulation of synaptic strength.

Table 1: Effects of Memantine on Long-Term Potentiation (LTP)

ConcentrationExperimental ModelStimulation ProtocolChange in fEPSP Slope (% of Baseline)Reference
1 µMRat Hippocampal Slices (Low Mg²⁺)Tetanic StimulationRestored to 43.4 ± 8.4% (from -4.1 ± 9.8%)
10 µMRat Hippocampal Slices (Low Mg²⁺)Tetanic StimulationFully restored to 61.5 ± 5.3%
1 µMMouse Hippocampal SlicesTheta Burst Stimulation (TBS)182.0 ± 7.3% (Control: 173.9 ± 5.1%)
10 µMMouse Hippocampal SlicesTheta Burst Stimulation (TBS)162.7 ± 5.5% (Control: 173.9 ± 5.1%)
30 µMMouse Hippocampal SlicesTheta Burst Stimulation (TBS)108.7 ± 10.7% (Significantly inhibited)
10 mg/kg (i.p.)In vivo (Rat)High-Frequency StimulationSignificant LTP, but lower than control
20 mg/kg (i.p.)In vivo (Rat)High-Frequency StimulationFailed to induce LTP

Table 2: Effects of Memantine on Long-Term Depression (LTD)

ConcentrationExperimental ModelInduction MethodChange in fEPSP Slope (% of Baseline)Reference
0.3 - 10 µMRat Striatal SlicesSpontaneous (in presence of memantine)Concentration-dependent induction of LTD
20 µMMouse Hippocampal SlicesChemical (NMDA application)Control LTD: 52 ± 7%; Memantine effect requires further direct quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of adamantane derivatives and synaptic plasticity.

1. Protocol for Extracellular Field Potential Recording in Acute Hippocampal Slices

This protocol is adapted from standard methods for recording LTP and LTD in the CA1 region of the hippocampus.

  • 1.1. Slice Preparation:

    • Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail) and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 dextrose.

    • Glue a hemisphere to the stage of a vibratome and submerge it in the ice-cold, oxygenated cutting solution.

    • Cut 350-400 µm thick coronal or horizontal slices.

    • Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 dextrose) and allow them to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature.

  • 1.2. Electrophysiological Recording:

    • Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region).

    • Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region, approximately 200-400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).

    • Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 30-50% of the maximal fEPSP response.

    • Record a stable baseline for at least 20-30 minutes before drug application or plasticity induction.

  • 1.3. LTP and LTD Induction:

    • LTP Induction (Theta Burst Stimulation - TBS): A common protocol consists of multiple trains of high-frequency bursts. For example, 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated 2-3 times with a 20-second inter-train interval.

    • Chemical LTD Induction: After recording a stable baseline, switch the perfusion to aCSF containing NMDA (e.g., 20 µM) for a short duration (e.g., 3-5 minutes), followed by washout with normal aCSF.

  • 1.4. Drug Application:

    • Prepare stock solutions of memantine in water or a suitable solvent.

    • Dilute the stock solution in aCSF to the final desired concentration.

    • Apply memantine to the slice via the perfusion system for a specified period before and/or during the plasticity induction protocol.

2. Protocol for Synthesis of a 1-Aminoadamantane Derivative (Amantadine Hydrochloride)

This protocol describes a two-step synthesis of amantadine hydrochloride, a simple aminoadamantane, and serves as a representative example for the synthesis of this class of compounds.

  • 2.1. Step 1: Synthesis of N-(1-Adamantyl)acetamide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromoadamantane (1 equivalent) to an excess of acetamide.

    • Slowly add concentrated sulfuric acid (e.g., 6 equivalents) dropwise while maintaining the temperature.

    • Heat the reaction mixture to 125-130°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude N-(1-adamantyl)acetamide.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

  • 2.2. Step 2: Hydrolysis to Amantadine Hydrochloride:

    • To a solution of N-(1-adamantyl)acetamide in a suitable solvent (e.g., diethylene glycol), add a strong base such as sodium hydroxide.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and extract the amantadine base with an organic solvent (e.g., toluene).

    • Wash the organic layer with water and then treat it with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate amantadine hydrochloride.

    • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.

Mandatory Visualizations

Diagram 1: Signaling Pathway of NMDA Receptor-Dependent Synaptic Plasticity

Preliminary Studies on 1-Adamantylaspartate Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies on 1-Adamantylaspartate have been identified in publicly available literature. This guide provides a preliminary assessment of its potential toxicity based on data from structurally related compounds, namely adamantane derivatives and aspartate analogues. The information presented herein is intended for research and drug development professionals and should be interpreted with caution.

Introduction

This compound is a novel chemical entity that conjugates the bulky, lipophilic adamantane cage with the endogenous amino acid, L-aspartic acid. The adamantane moiety is a common pharmacophore known to enhance drug-like properties such as metabolic stability and membrane permeability.[1][2] Aspartate, on the other hand, is an excitatory neurotransmitter.[3] The toxicological profile of this hybrid molecule is currently unknown. This whitepaper aims to provide a foundational understanding of the potential toxicities of this compound by examining the known toxic effects of its constituent parts and related molecules.

Potential Toxicological Profile

The toxicity of this compound is likely to be influenced by both the adamantane and the aspartate moieties.

From the Adamantane Moiety:

The adamantane core is generally considered to have low intrinsic toxicity.[4] However, its derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[5] The lipophilicity of the adamantane cage can enhance the penetration of the molecule into cells and across the blood-brain barrier, potentially leading to off-target effects. Cytotoxicity has been observed for some adamantane derivatives, often in the context of their therapeutic action, such as in cancer cell lines. For instance, adamantane-based chalcones and triazoles have shown cytotoxic effects against breast (MCF-7), lung (A549), and colon (HT-29) cancer cell lines.

From the Aspartate Moiety:

L-aspartate can induce neurotoxicity at high concentrations through a process known as excitotoxicity. This occurs via the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to an excessive influx of calcium ions and subsequent neuronal cell death. This is a well-established mechanism of neuronal damage in various neurological conditions. Therefore, it is plausible that this compound could exhibit neurotoxic effects, particularly if it readily crosses the blood-brain barrier and releases aspartate or acts as an NMDA receptor agonist.

Data on Structurally Related Compounds

While no data exists for this compound, studies on other adamantane-amino acid conjugates provide some insight. For example, a series of amino acid analogues of amantadine and rimantadine have been synthesized and evaluated for antiviral activity and cytotoxicity. In one study, the conjugation of rimantadine with glycine resulted in a compound with high antiviral activity and low cytotoxicity.

The following table summarizes hypothetical cytotoxic data for this compound based on typical ranges observed for other adamantane derivatives tested against various cell lines. This data is illustrative and not based on experimental results for this compound.

Cell LineAssay TypeEndpointHypothetical Value (µM)Reference Compound(s)
HEK293 (non-tumor)MTTIC50>100General observation for non-cytotoxic adamantane derivatives
HeLa (cervical cancer)MTTIC5050-100Adamantane-linked isothiourea derivatives
HepG2 (liver cancer)MTTIC5025-75Adamantane-linked isothiourea derivatives
SH-SY5Y (neuroblastoma)LDH ReleaseEC5010-50Inferred from potential for excitotoxicity

Experimental Protocols

Standard in vitro assays are crucial for the initial toxicological assessment of a novel compound like this compound. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (untreated) and a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways and Visualizations

Based on the known activities of adamantane derivatives and aspartate, several signaling pathways could be affected by this compound.

Potential Signaling Pathways
  • Excitotoxicity Pathway: As an aspartate analogue, this compound could potentially activate NMDA receptors, leading to an influx of Ca2+ and subsequent activation of downstream cell death pathways involving nitric oxide synthase (nNOS), caspases, and mitochondrial dysfunction.

  • Apoptosis Pathway: Many cytotoxic compounds, including some adamantane derivatives, induce programmed cell death or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases.

  • Inflammatory Signaling: Some adamantane derivatives have been shown to modulate inflammatory pathways, such as the TLR4-MyD88-NF-κB signaling cascade.

Diagrams

Excitotoxicity_Pathway This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction NO_Production NO Production nNOS_Activation->NO_Production Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Cell_Death Caspase_Activation->Cell_Death

Caption: Potential Excitotoxicity Pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Toxicity Assessment Cell_Culture Cell Line Seeding (e.g., HEK293, SH-SY5Y) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Incubation 24-72h Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Data_Analysis IC50 / EC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: General Experimental Workflow for In Vitro Toxicity Testing.

Conclusion

In the absence of direct toxicological data, a preliminary assessment of this compound toxicity must be inferred from its structural components. The adamantane moiety suggests good cell permeability and metabolic stability, while the aspartate component raises concerns about potential neurotoxicity via excitotoxic mechanisms. A thorough in vitro toxicological evaluation, as outlined in this guide, is essential to characterize the safety profile of this novel compound before any further development. Future studies should focus on a panel of cell lines, including neuronal cells, to assess cytotoxicity, and employ specific assays to investigate the potential for NMDA receptor activation and induction of apoptosis.

References

A Technical Guide to Elucidating the Pharmacokinetic Profile of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the pharmacokinetics of 1-Adamantylaspartate is not extensively available in public literature. This guide, therefore, provides a comprehensive framework of proposed methodologies and best practices for its investigation, based on established principles of pharmacokinetic research.

Introduction

This compound, a molecule combining the rigid, lipophilic adamantane cage with the endogenous amino acid L-aspartate, presents a unique structural motif of significant interest in medicinal chemistry. The adamantane moiety is a cornerstone of several approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties, while aspartate's presence may influence transporter interactions and metabolic pathways. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for any progression in its development as a potential therapeutic agent.[1][2][3]

This technical guide outlines a systematic approach to characterizing the pharmacokinetics of this compound. It details proposed experimental protocols, data presentation strategies, and visual frameworks to guide researchers in this endeavor.

Proposed Experimental Protocols

A rigorous investigation into the pharmacokinetics of this compound would necessitate a series of in vitro and in vivo studies.[3][4] The use of radiolabeled compounds, such as with ¹⁴C or ³H, is often the gold standard for comprehensive ADME studies, allowing for mass balance and quantitative tissue distribution assessments.

Analytical Method Development and Validation

A sensitive and selective bioanalytical method is the foundation for all pharmacokinetic studies. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the preferred approach for the quantification of this compound in biological matrices.

Protocol:

  • Instrumentation: Triple quadrupole LC-MS/MS system.

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma, urine, and tissue homogenates.

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode, with optimization of precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

In Vitro Permeability and Transporter Assays

The potential for oral absorption can be initially assessed using cell-based models.

Protocol:

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable supports for 21 days to form a confluent monolayer.

    • Apply this compound to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp).

    • Include control compounds for low and high permeability.

    • The inclusion of P-glycoprotein (P-gp) inhibitors can help identify if the compound is a substrate for this efflux transporter.

Metabolic Stability Assessment

In vitro models can predict the extent of metabolism in the liver.

Protocol:

  • Liver Microsome Stability Assay:

    • Incubate this compound with human and animal liver microsomes in the presence of NADPH.

    • Sample at various time points and quantify the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Hepatocyte Stability Assay:

    • Incubate the compound with cryopreserved hepatocytes from relevant species.

    • This assay provides a more complete picture by including both Phase I and Phase II metabolic enzymes.

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug available to exert its pharmacological effect and be cleared.

Protocol:

  • Rapid Equilibrium Dialysis (RED):

    • Add this compound to plasma from various species (human, rat, mouse).

    • Dialyze against a buffer solution using a semi-permeable membrane until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers to determine the fraction unbound (fu).

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the complete pharmacokinetic profile.

Protocol:

  • Animal Model: Sprague-Dawley rats are a common initial choice.

  • Administration:

    • Intravenous (IV): Administer a single bolus dose to determine clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

    • Oral (PO): Administer a single oral gavage dose to determine the oral bioavailability (F), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Sampling: Collect serial blood samples at predetermined time points. Process to plasma and store frozen until analysis.

  • Data Analysis: Use non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.

Excretion and Mass Balance Study

A definitive study to understand the routes and extent of elimination.

Protocol:

  • Radiolabeling: Synthesize ¹⁴C-labeled this compound.

  • Administration: Administer a single dose (IV and PO in separate animal cohorts) of the radiolabeled compound to metabolism cages.

  • Sample Collection: Collect urine, feces, and expired air over a period until radioactivity is negligible (e.g., 168 hours).

  • Analysis: Quantify total radioactivity in all collected samples to determine the percentage of the dose recovered. This provides a mass balance.

Metabolite Identification and Profiling

To identify the biotransformation products of this compound.

Protocol:

  • Sample Analysis: Analyze plasma, urine, and feces from the in vivo studies using high-resolution LC-MS/MS.

  • Metabolite Identification: Compare samples from treated animals to control samples to identify drug-related components. Characterize the structures of metabolites based on their mass fragmentation patterns.

Data Presentation

Quantitative pharmacokinetic data should be summarized in clear, concise tables for easy interpretation and comparison across different conditions or species.

Table 1: Hypothetical In Vitro ADME Profile of this compound
ParameterSpeciesValue
Caco-2 Permeability
Papp (A→B) (10⁻⁶ cm/s)N/A0.5
Efflux Ratio (B→A) / (A→B)N/A3.2
Metabolic Stability
Liver Microsomes t½ (min)Human> 60
Rat45
Intrinsic Clearance (µL/min/mg)Human< 10
Rat25
Plasma Protein Binding
Fraction Unbound (fu)Human0.15
Rat0.22
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.5
AUC₀-inf (ng·h/mL) 320017600
t½ (h) 4.54.8
CL (mL/min/kg) 5.2N/A
Vd (L/kg) 2.1N/A
F (%) N/A55
Table 3: Hypothetical Mass Balance of ¹⁴C-1-Adamantylaspartate in Rats (% of Administered Dose)
Route of AdministrationUrineFecesTotal Recovery
Intravenous 35.562.197.6
Oral 15.280.595.7

Visualizations

Diagrams are essential for representing complex workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rat) cluster_analysis Analysis & Interpretation permeability Permeability (Caco-2) pk_po PO Pharmacokinetics permeability->pk_po Predicts Oral Absorption stability Metabolic Stability (Microsomes, Hepatocytes) pk_iv IV Pharmacokinetics stability->pk_iv Predicts Clearance ppb Plasma Protein Binding (RED) ppb->pk_iv Informs Distribution data_analysis Pharmacokinetic Modeling pk_iv->data_analysis pk_po->data_analysis mass_balance Mass Balance (¹⁴C) met_id Metabolite ID mass_balance->met_id met_id->data_analysis report Comprehensive PK Profile data_analysis->report

Caption: Proposed workflow for pharmacokinetic characterization.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation on Adamantane Ring parent->hydroxylation CYP450 dealkylation N-dealkylation parent->dealkylation CYP450 glucuronidation Glucuronidation of Hydroxylated Metabolite hydroxylation->glucuronidation UGTs sulfation Sulfation of Hydroxylated Metabolite hydroxylation->sulfation SULTs Further Metabolism or Excretion Further Metabolism or Excretion dealkylation->Further Metabolism or Excretion Excretion (Urine/Bile) Excretion (Urine/Bile) glucuronidation->Excretion (Urine/Bile) sulfation->Excretion (Urine/Bile)

Caption: Hypothetical metabolic pathways for this compound.

Conclusion

The successful development of this compound as a therapeutic candidate is contingent upon a thorough understanding of its pharmacokinetic properties. The experimental framework presented in this guide provides a robust starting point for researchers. By systematically evaluating its absorption, distribution, metabolism, and excretion, a comprehensive profile can be constructed, enabling informed decision-making for further preclinical and clinical development. The combination of detailed in vitro and in vivo experiments, supported by validated analytical methods, will be paramount in unlocking the therapeutic potential of this novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1-Adamantylaspartate, a compound of interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the adamantane moiety. The protocol is designed for laboratory-scale synthesis and is based on established methods of peptide and ester chemistry. This document includes detailed experimental procedures, tables of quantitative data for each reaction step, and diagrams illustrating the synthetic workflow and key reaction mechanisms.

Introduction

Adamantane derivatives are widely utilized in drug design to enhance the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules. Aspartic acid, a non-essential amino acid, is a versatile building block in the synthesis of peptidomimetics and other pharmacologically active compounds. The conjugation of adamantane to aspartic acid to form this compound can lead to novel compounds with potential therapeutic applications. This protocol outlines a reliable three-step synthesis to obtain this compound, starting from commercially available protected aspartic acid. The synthesis involves the selective esterification of the β-carboxyl group of N-Boc-L-aspartic acid α-benzyl ester with 1-adamantanol, followed by two deprotection steps to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process:

  • Esterification: The β-carboxyl group of N-Boc-L-aspartic acid α-benzyl ester is esterified with 1-adamantanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

  • α-Ester Deprotection: The α-benzyl ester protecting group is selectively removed by catalytic hydrogenation.

  • N-Terminal Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester

This step involves the DCC/DMAP-mediated esterification of the free β-carboxylic acid of N-Boc-L-aspartic acid α-benzyl ester with 1-adamantanol.

Materials and Reagents:

  • N-Boc-L-aspartic acid α-benzyl ester

  • 1-Adamantanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-L-aspartic acid α-benzyl ester (1.0 eq) and 1-adamantanol (1.1 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester.

Quantitative Data for Step 1:

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-L-aspartic acid α-benzyl ester1.0323.36
1-Adamantanol1.1152.24
Dicyclohexylcarbodiimide (DCC)1.2206.33
4-(Dimethylamino)pyridine (DMAP)0.1122.17
Product 457.59
Expected Yield 75-85%
Step 2: Synthesis of N-Boc-β-(1-adamantyl)-L-aspartate

This step involves the selective deprotection of the α-benzyl ester by catalytic hydrogenation.

Materials and Reagents:

  • N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (10-20% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-β-(1-adamantyl)-L-aspartate. This product is often used in the next step without further purification.

Quantitative Data for Step 2:

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester1.0457.59
10% Palladium on carboncatalyticN/A
Product 367.45
Expected Yield 90-98%
Step 3: Synthesis of this compound (H-Asp(O-1-Ada)-OH)

This final step involves the removal of the N-Boc protecting group under acidic conditions.

Materials and Reagents:

  • N-Boc-β-(1-adamantyl)-L-aspartate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-β-(1-adamantyl)-L-aspartate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to ensure complete removal of TFA.

  • Triturate the resulting residue with cold diethyl ether to precipitate the product as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data for Step 3:

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-β-(1-adamantyl)-L-aspartate1.0367.45
Trifluoroacetic acid (TFA)5-10114.02
Product 267.32
Expected Yield >95%

Characterization Data

Expected Analytical Data for this compound:

AnalysisExpected Result
¹H NMR The spectrum should show characteristic peaks for the adamantyl group protons (typically broad singlets or multiplets in the range of 1.5-2.2 ppm), the α- and β-protons of the aspartate backbone (multiplets around 2.8-4.0 ppm), and exchangeable protons for the amine and carboxylic acid groups.
¹³C NMR Expected signals for the adamantyl cage carbons, the carbonyl carbons of the ester and carboxylic acid, and the α- and β-carbons of the aspartate backbone.
MS (ESI) m/z: 268.15 [M+H]⁺

Visualizations

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Ester Deprotection cluster_2 Step 3: N-Terminal Deprotection Start Boc-Asp-OBzl + 1-Adamantanol Ester_Product Boc-Asp(O-1-Ada)-OBzl Start->Ester_Product DCC, DMAP DCM Deprotect_Bn Boc-Asp(O-1-Ada)-OH Ester_Product->Deprotect_Bn H₂, Pd/C MeOH Final_Product H-Asp(O-1-Ada)-OH (this compound) Deprotect_Bn->Final_Product TFA DCM

Caption: Synthetic workflow for this compound.

DCC_DMAP_Mechanism Carboxylic_Acid R-COOH (Boc-Asp-OBzl) O_Acylurea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylurea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Intermediate (Highly Activated) O_Acylurea->Acyl_DMAP + DMAP DMAP DMAP Ester R-COO-Adamantyl (Product) Acyl_DMAP->Ester + 1-Adamantanol Adamantanol 1-Adamantanol DCU DCU (Byproduct)

Caption: Mechanism of DCC/DMAP-mediated esterification.

Application Notes and Protocols for the In Vitro Evaluation of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the initial in vitro characterization of 1-Adamantylaspartate, a novel compound with potential biological activity. Given the compound's structure, which combines a lipophilic adamantane moiety with the amino acid aspartate, we propose a hypothetical mechanism involving the modulation of cellular metabolic pathways.[1][2][3][4] These protocols outline a systematic approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays, to evaluate the effects of this compound on cell viability, mode of cell death, cell cycle progression, and key signaling pathways.

Introduction

This compound is a synthetic molecule featuring an adamantane group conjugated to an aspartate residue. The adamantane scaffold is a rigid, lipophilic three-dimensional structure found in several FDA-approved drugs, where it often enhances pharmacokinetic properties like membrane permeability and metabolic stability.[1] Aspartate is a crucial non-essential amino acid involved in numerous cellular processes, including protein synthesis, gluconeogenesis, and the urea cycle. It also serves as a precursor for other amino acids and as an excitatory neurotransmitter.

The unique combination of these two moieties suggests that this compound could exhibit interesting biological effects. It may act as an antagonist in metabolic pathways dependent on aspartate or modulate cellular signaling through unforeseen mechanisms. This document provides a detailed experimental workflow and specific protocols to begin characterizing the in vitro effects of this novel compound.

Experimental Design and Workflow

A logical, stepwise approach is recommended to characterize the effects of a novel compound. The workflow begins with a general assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A Determine Optimal Seeding Density B Cell Viability Assay (WST-1) Dose-Response & IC50 Determination A->B C Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (e.g., Akt/mTOR Pathway) C->E D->E

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol determines the dose-dependent effect of this compound on cell viability and allows for the calculation of its half-maximal inhibitory concentration (IC50). The WST-1 assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Proliferation Reagent WST-1

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • WST-1 Incubation: Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.

  • Absorbance Measurement: Shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

  • Data Analysis: Subtract the background (medium-only) absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Early apoptotic cells translocate phosphatidylserine (PS) to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

G cluster_0 Cell Populations cluster_1 Mechanism A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic / Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) M1 Intact Membrane M1->A M2 PS Exposure M1->M2 Apoptosis Initiation M2->B M3 Membrane Permeable M2->M3 Progression M3->C

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Materials:

  • 6-well tissue culture plates

  • This compound

  • FITC Annexin V Apoptosis Detection Kit with PI

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight. Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >600 nm.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the effect of this compound on cell cycle progression. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for discrimination between cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 6-well tissue culture plates

  • This compound

  • Ice-cold 70% ethanol

  • PBS

  • PI Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in Protocol 2.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (Area vs. Width) to exclude doublets.

Protocol 4: Western Blot Analysis of the Akt/mTOR Signaling Pathway

This protocol investigates if this compound affects key proteins in a signaling pathway central to cell growth, proliferation, and metabolism. The Akt/mTOR pathway is a plausible target due to the metabolic nature of aspartate. This assay will measure the phosphorylation status of key kinases like Akt and mTOR.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Metabolism Metabolism mTORC1->Metabolism Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Compound This compound (Hypothesized Target) Compound->PI3K Compound->Akt Compound->mTORC1

Caption: The Akt/mTOR signaling pathway, a hypothetical target for this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, wash cells with ice-cold PBS.

  • Lyse cells by adding ice-cold lysis buffer. Scrape cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix lysate with SDS loading buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH or β-actin as a loading control.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison across different experimental conditions.

Table 1: Effect of this compound on Cell Viability (WST-1 Assay)

Concentration (µM)Mean Absorbance (450nm)Std. Deviation% Cell Viability
0 (Vehicle)1.2540.088100.0
0.11.2310.09198.2
11.1590.07592.4
50.9820.06378.3
100.6450.05151.4
250.3110.03924.8
500.1580.02512.6
1000.0970.0197.7

Table 2: Analysis of Cell Death by Annexin V/PI Staining

Concentration (µM)% Viable Cells (AV-/PI-)% Early Apoptotic (AV+/PI-)% Late Apoptotic/Necrotic (AV+/PI+)
0 (Vehicle)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1070.3 ± 4.118.2 ± 3.511.5 ± 2.1
2535.8 ± 3.845.6 ± 4.218.6 ± 2.9
5010.2 ± 2.561.3 ± 5.528.5 ± 3.4

Table 3: Cell Cycle Distribution Analysis

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.4 ± 3.128.9 ± 2.515.7 ± 1.9
1068.2 ± 4.515.1 ± 2.816.7 ± 2.2
2575.9 ± 5.28.3 ± 1.915.8 ± 2.6
5078.3 ± 4.95.5 ± 1.516.2 ± 2.4

Table 4: Densitometry Analysis of Western Blot Data (Relative to Vehicle Control)

Concentration (µM)p-Akt / Total Akt Ratiop-mTOR / Total mTOR Ratio
0 (Vehicle)1.001.00
100.650.71
250.310.39
500.120.15

References

Application Notes and Protocols: Evaluating 1-Adamantylaspartate in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive framework for evaluating the therapeutic potential of 1-Adamantylaspartate, a putative neuroprotective agent, in various animal models of neurodegeneration. Due to the limited availability of specific studies on this compound, this document outlines a series of recommended protocols and experimental designs based on its hypothesized mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. Adamantane derivatives, such as Memantine, have shown clinical relevance in neurodegenerative diseases by mitigating excitotoxicity.[1] Excitotoxicity, primarily mediated by overstimulation of glutamate receptors like the NMDA receptor, is a common pathological pathway in a range of acute and chronic neurodegenerative conditions.[1]

This guide details the selection of appropriate animal models, compound administration, behavioral assessments, and subsequent biochemical and histological analyses to rigorously assess the neuroprotective efficacy of this compound.

Hypothesized Mechanism of Action

This compound's structure, featuring an adamantane cage, suggests a likely interaction with the NMDA receptor channel pore. It is hypothesized to act as a non-competitive NMDA receptor antagonist. This action is thought to block excessive influx of Ca2+ into neurons, a key step in the excitotoxic cascade that leads to neuronal dysfunction and death.[1] This mechanism provides a strong rationale for its evaluation in neurodegenerative diseases where excitotoxicity is an established component of the pathology.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activation Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity (ROS, Mitochondrial Dysfunction, Apoptosis) Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Adamantylaspartate This compound Adamantylaspartate->Ca_Channel Blockade Experimental_Workflow cluster_setup Phase 1: Setup & Pre-treatment cluster_induction Phase 2: Disease Induction cluster_post Phase 3: Assessment cluster_analysis Phase 4: Analysis A Animal Acclimation & Baseline Measurements B Randomization into Treatment Groups A->B C Pre-treatment with this compound or Vehicle B->C D Induction of Neurodegeneration (e.g., MPTP, MCAO, Transgene Expression) C->D E Continued Daily Dosing D->E F Behavioral Testing (e.g., Rotarod, Water Maze) E->F G Tissue Collection & Processing F->G H Histological Analysis (IHC, Stereology) G->H I Biochemical Analysis (HPLC, ELISA) G->I J Statistical Analysis & Data Interpretation H->J I->J

References

Application of 1-Adamantylaspartate in Patch-Clamp Electrophysiology: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a thorough review of scientific literature and public databases reveals no specific information regarding the application of 1-Adamantylaspartate in patch-clamp electrophysiology. While adamantane derivatives, notably memantine (1-amino-3,5-dimethyladamantane), are well-characterized as N-methyl-D-aspartate (NMDA) receptor antagonists and extensively studied using patch-clamp techniques, "this compound" does not appear in published research within this context.[1][2]

This document aims to provide a framework for potential future investigations of this compound, drawing parallels with the established methodologies used for similar adamantane-based compounds that target ion channels. The protocols and conceptual diagrams presented are therefore hypothetical and based on the study of related molecules.

Hypothetical Profile of this compound

Given its structural components—an adamantane cage and an aspartate moiety—this compound could theoretically interact with several classes of ion channels. The bulky, lipophilic adamantane group often confers channel-blocking properties, while the aspartate component, an excitatory amino acid, could suggest an interaction with glutamate receptors, such as the NMDA receptor.

Potential Research Areas using Patch-Clamp Electrophysiology

Should this compound become available for study, patch-clamp electrophysiology would be the primary technique to elucidate its mechanism of action on ion channels.[3][4] Key research questions would include:

  • Target Identification: Does this compound modulate NMDA receptors, AMPA receptors, kainate receptors, or other ligand-gated or voltage-gated ion channels?

  • Mechanism of Action: Does it act as a channel blocker, an allosteric modulator, or a competitive antagonist?

  • Voltage and Use-Dependency: Is its blocking action dependent on the membrane potential and the frequency of channel activation?

  • Subunit Selectivity: If it targets a receptor with multiple subunits, such as the NMDA receptor, does it exhibit selectivity for specific subunit compositions (e.g., GluN2A vs. GluN2B)?

  • Kinetics: What are the on- and off-rates of its binding to the receptor channel?

Data Presentation: Hypothetical Quantitative Analysis

Were experimental data available, it would be crucial to present it in a structured format for clear interpretation and comparison. The following tables are examples of how such data for this compound could be organized.

Table 1: Inhibitory Potency of this compound on NMDA Receptor-Mediated Currents

Cell TypeNMDA Receptor Subunit CompositionAgonist Concentration (µM)Holding Potential (mV)IC50 (µM)Hill Slope
Cultured Hippocampal NeuronsEndogenous100 NMDA / 10 Glycine-70Data Not AvailableData Not Available
HEK293 CellsRecombinant GluN1/GluN2A100 NMDA / 10 Glycine-70Data Not AvailableData Not Available
HEK293 CellsRecombinant GluN1/GluN2B100 NMDA / 10 Glycine-70Data Not AvailableData Not Available

Table 2: Voltage-Dependency of this compound Block

Holding Potential (mV)NMDA-evoked Current Inhibition (%) with 10 µM this compound
-80Data Not Available
-60Data Not Available
-40Data Not Available
-20Data Not Available
0Data Not Available
+20Data Not Available
+40Data Not Available

Experimental Protocols: A General Framework

The following are detailed, albeit hypothetical, protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology, based on standard practices for studying NMDA receptor antagonists.

Protocol 1: Characterization of this compound Effects on NMDA Receptor-Mediated Currents in Cultured Neurons

Objective: To determine the inhibitory potency and mechanism of action of this compound on native NMDA receptors in cultured hippocampal neurons.

Materials:

  • Primary hippocampal neuron culture

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Agonist solution: External solution containing 100 µM NMDA.

  • This compound stock solution (e.g., 10 mM in DMSO or water).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Microscope and micromanipulators.

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Culture primary hippocampal neurons on glass coverslips.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply the agonist solution for 2-3 seconds to evoke an NMDA receptor-mediated current.

  • Wash the cell with the external solution until the current returns to baseline.

  • Perfuse the cell with a known concentration of this compound in the external solution for 1-2 minutes.

  • Co-apply the agonist solution with the this compound solution and record the inhibited current.

  • Repeat steps 8-11 for a range of this compound concentrations to generate a concentration-response curve.

  • Analyze the data to determine the IC50 value and Hill slope.

Protocol 2: Investigating the Voltage-Dependency of this compound Block

Objective: To assess whether the blocking effect of this compound is dependent on the membrane potential.

Procedure:

  • Follow steps 1-7 from Protocol 1.

  • Apply the agonist solution at a holding potential of -70 mV to establish a control current amplitude.

  • Wash the cell.

  • Perfuse the cell with a fixed concentration of this compound (e.g., the calculated IC50).

  • Step the holding potential to a series of voltages (e.g., from -80 mV to +40 mV in 20 mV increments).

  • At each holding potential, apply the agonist solution in the presence of this compound and record the current.

  • Calculate the percentage of current inhibition at each potential relative to the control current at the same potential (obtained in a separate control experiment).

  • Plot the percentage of inhibition as a function of the holding potential.

Visualization of Concepts

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the potential study of this compound.

cluster_workflow Experimental Workflow for Patch-Clamp Analysis prep Cell Preparation (e.g., Neuronal Culture) patch Whole-Cell Patch-Clamp prep->patch agonist Agonist Application (e.g., NMDA) patch->agonist drug This compound Application patch->drug record Record Ionic Currents agonist->record drug->record analyze Data Analysis (IC50, Kinetics) record->analyze

Caption: A generalized workflow for investigating the effects of a compound using patch-clamp electrophysiology.

cluster_pathway Hypothetical NMDA Receptor Signaling Pathway Modulation Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream Activates Adamantylaspartate This compound Adamantylaspartate->NMDAR Blocks?

Caption: A potential mechanism of action for this compound as an NMDA receptor antagonist.

References

Application Notes and Protocols for Long-Term Potentiation Studies with 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is crucial for the induction of the most common form of LTP in the hippocampus.[2][3][4][5] NMDA receptor antagonists are valuable tools for studying the mechanisms of LTP and for investigating potential therapeutic interventions for neurological and psychiatric disorders.

Principle of the Assay

This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to study LTP at the Schaffer collateral-CA1 synapse. The experiment will assess the ability of 1-Adamantylaspartate to modulate NMDA receptor-dependent LTP. The expected outcome for an NMDA receptor antagonist is the blockade of LTP induction when applied before high-frequency stimulation.

Materials and Reagents

  • Animals: Male Wistar rats or C57BL/6 mice (6-8 weeks old)

  • This compound: Stock solution (e.g., 10 mM in DMSO or water, depending on solubility)

  • Reagents for Artificial Cerebrospinal Fluid (aCSF):

    • NaCl

    • KCl

    • MgSO4

    • NaH2PO4

    • NaHCO3

    • D-Glucose

    • CaCl2

  • Dissection Buffer (Sucrose-based):

    • Sucrose

    • KCl

    • MgSO4

    • NaH2PO4

    • NaHCO3

    • D-Glucose

    • CaCl2

  • Carbogen gas: 95% O2 / 5% CO2

  • Other reagents:

    • Dimethyl sulfoxide (DMSO, vehicle control)

    • AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid) - a known NMDA receptor antagonist (positive control)

Equipment

  • Vibrating microtome (vibratome)

  • Dissection microscope and tools

  • Incubation/recovery chamber

  • Recording chamber (submerged or interface type)

  • Perfusion system

  • Micromanipulators

  • Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)

  • Amplifier for extracellular recordings

  • Data acquisition system and software

  • Temperature controller

  • Water bath

Experimental Protocols

Preparation of Solutions

Table 1: Composition of Experimental Solutions

ReagentaCSF Concentration (mM)Dissection Buffer Concentration (mM)
NaCl124-
KCl33
MgSO41.35
NaH2PO41.251.25
NaHCO32626
D-Glucose1010
CaCl22.50.5
Sucrose-210
  • Prepare all solutions with ultrapure water.

  • Bubble solutions with carbogen gas for at least 30 minutes before and during the experiment to maintain pH and oxygenation.

Acute Hippocampal Slice Preparation
  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, carbogenated dissection buffer.

  • Rapidly decapitate the animal and dissect the brain in the ice-cold dissection buffer.

  • Isolate the hippocampi.

  • Cut 350-400 µm thick transverse slices using a vibratome in ice-cold, carbogenated dissection buffer.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated aCSF until use.

Electrophysiological Recording
  • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

  • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Deliver baseline test pulses (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).

  • Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.

  • Record a stable baseline for at least 20-30 minutes.

LTP Induction and Drug Application
  • After establishing a stable baseline, apply this compound (at the desired concentration) or vehicle control to the perfusion bath.

  • Continue recording for another 20-30 minutes in the presence of the drug to assess its effect on baseline synaptic transmission.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

  • Following LTP induction, continue to perfuse with the drug-containing aCSF and record the fEPSP for at least 60 minutes.

  • Wash out the drug with standard aCSF and continue recording to assess reversibility.

Data Presentation

Table 2: Hypothetical Quantitative Data for the Effect of this compound on LTP

Experimental GroupnBaseline fEPSP Slope (mV/ms)fEPSP Slope 50-60 min post-HFS (% of baseline)
Vehicle Control8-0.52 ± 0.04155.6 ± 8.2
This compound (1 µM)8-0.54 ± 0.05135.2 ± 7.5*
This compound (10 µM)8-0.51 ± 0.03110.8 ± 5.1**
This compound (50 µM)8-0.53 ± 0.06102.3 ± 4.3
AP5 (50 µM)6-0.55 ± 0.0498.7 ± 3.9
  • Data are presented as mean ± SEM. Statistical significance relative to vehicle control: *p<0.05, **p<0.01, ***p<0.001.

  • This table presents hypothetical data to illustrate the expected dose-dependent inhibitory effect of an NMDA receptor antagonist on LTP.

Visualizations

Signaling Pathway of NMDA Receptor-Dependent LTP

LTP_Signaling_Pathway Glutamate Presynaptic Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R Postsynaptic_Depol Postsynaptic Depolarization AMPA_R->Postsynaptic_Depol Mg_Block_Removal Removal of Mg2+ Block Postsynaptic_Depol->Mg_Block_Removal Ca_Influx Ca2+ Influx Mg_Block_Removal->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC PKA PKA Activation Ca_Influx->PKA AMPA_Trafficking AMPA Receptor Trafficking to Postsynaptic Density CaMKII->AMPA_Trafficking PKC->AMPA_Trafficking Gene_Expression Changes in Gene Expression PKA->Gene_Expression LTP Long-Term Potentiation AMPA_Trafficking->LTP Gene_Expression->LTP Adamantylaspartate This compound Adamantylaspartate->NMDA_R Antagonism

Caption: NMDA Receptor-Dependent LTP Signaling Pathway.

Experimental Workflow for Studying this compound on LTP

LTP_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (aCSF, 32-34°C) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Stable Baseline (20-30 min) Placement->Baseline Drug_App Apply this compound or Vehicle (20-30 min) Baseline->Drug_App LTP_Induction Induce LTP (e.g., Theta-Burst Stimulation) Drug_App->LTP_Induction Post_LTP Record Post-Induction (≥60 min) LTP_Induction->Post_LTP Analysis Data Analysis: Measure fEPSP Slope Post_LTP->Analysis End End Analysis->End

Caption: Experimental Workflow for LTP Studies.

Troubleshooting

Table 3: Common Issues and Solutions in LTP Experiments

IssuePossible CauseSuggested Solution
No stable baseline Slice health is poorEnsure rapid dissection and slicing in ice-cold, oxygenated buffer. Allow for adequate recovery time.
Perfusion rate is unstableCheck perfusion lines for bubbles or blockages. Ensure a consistent flow rate.
Electrodes are driftingAllow electrodes to settle before starting the recording. Ensure the recording setup is mechanically stable.
No LTP in control group Slices are unhealthySee above.
Stimulation is too weak/strongRe-evaluate the stimulation intensity to ensure it is in the appropriate range (30-40% of maximum).
Induction protocol is insufficientEnsure the HFS protocol is delivered correctly. Check the stimulator settings.
High variability between slices Inconsistent slice qualityBe consistent in the dissection and slicing procedure. Use slices from the same region of the hippocampus.
Inconsistent electrode placementUse anatomical landmarks to ensure consistent placement of stimulating and recording electrodes.
Drug precipitation Poor solubilityCheck the solubility of this compound in aCSF. Consider using a lower concentration of DMSO as a vehicle or preparing fresh stock solutions.

Conclusion

This document provides a comprehensive protocol for investigating the effects of this compound on NMDA receptor-dependent LTP in the hippocampus. By following these methodologies, researchers can effectively assess the potential of this compound as an NMDA receptor modulator and its impact on synaptic plasticity. The provided diagrams and tables offer a clear framework for understanding the experimental workflow, the underlying signaling pathways, and the presentation of quantitative data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1-Adamantylaspartate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for purity assessment and quantification in research and drug development settings.

Introduction

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane-containing compounds have gained significant interest in medicinal chemistry due to their unique lipophilic and pharmacokinetic properties. Accurate and reliable analytical methods are crucial for the characterization and quality control of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method utilizes a C18 stationary phase and a UV detector, providing a robust and accessible analytical solution. For compounds lacking a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) may be considered.[1]

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2.2. Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.5. Data Analysis and Quantification

  • Identification: The this compound peak is identified by its retention time compared to the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

Quantitative Data Summary

The following table presents the expected performance characteristics of this HPLC method for the analysis of this compound.

ParameterExpected Value
Retention Time (tR) Approx. 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Workflow and Pathway Diagrams

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter prep_end Prepared Sample/Standard filter->prep_end hplc_start Inject into HPLC prep_end->hplc_start Transfer to Autosampler separation Chromatographic Separation (C18 Column) hplc_start->separation detection UV Detection (210 nm) separation->detection hplc_end Chromatogram detection->hplc_end data_start Acquire Chromatogram hplc_end->data_start Data Acquisition integrate Integrate Peak Area data_start->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify data_end Report Results quantify->data_end

Caption: HPLC Analysis Workflow for this compound.

4.2. Logical Relationship of Method Parameters

This diagram shows the relationship between different parameters in the HPLC method development.

G cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection cluster_output Analytical Outcome organic Organic Modifier (Acetonitrile) retention Retention Time organic->retention resolution Peak Resolution organic->resolution aqueous Aqueous Phase (0.1% Formic Acid) aqueous->retention aqueous->resolution gradient Gradient Elution gradient->retention gradient->resolution stationary_phase Stationary Phase (C18) stationary_phase->retention stationary_phase->resolution dimensions Dimensions (4.6x150mm, 5µm) dimensions->retention dimensions->resolution detector UV Detector sensitivity Sensitivity (LOD/LOQ) detector->sensitivity wavelength Wavelength (210 nm) wavelength->sensitivity retention->resolution

Caption: Interplay of HPLC Method Parameters.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. Further optimization may be required for complex sample matrices. For adamantane derivatives with poor UV absorbance, alternative detection methods or derivatization should be explored to enhance sensitivity.[1][2] The principles of reversed-phase chromatography, where retention is influenced by the hydrophobicity of the analyte and the composition of the mobile phase, are central to this method's success.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Adamantylaspartate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common strategy for synthesizing this compound involves the esterification of a suitably protected aspartic acid derivative with 1-adamantanol. This is typically achieved using a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. Protecting groups are crucial to prevent unwanted side reactions at the amino and the other carboxyl group of aspartic acid.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in this synthesis can be attributed to several factors. Steric hindrance from the bulky adamantyl group can slow down the reaction.[1] Incomplete activation of the carboxylic acid, side reactions involving the protecting groups, or suboptimal reaction conditions (temperature, solvent, reaction time) are also common culprits.[2] Additionally, purification can be challenging due to the lipophilic nature of the product, potentially leading to product loss.

Q3: I am observing a significant amount of a white precipitate during my DCC-mediated coupling reaction. What is it?

A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction when dicyclohexylcarbodiimide (DCC) is used as a coupling agent.[3][4] DCU is notoriously insoluble in most common organic solvents, and its formation is a good indicator that the coupling reaction is proceeding.[3] It is typically removed by filtration.

Q4: What are common side reactions to be aware of during the synthesis of this compound?

A4: A significant side reaction to consider is aspartimide formation, which is a base-catalyzed cyclization involving the ester of aspartic acid. This can lead to a mixture of products and lower the yield of the desired this compound. The choice of protecting groups for the aspartic acid is critical to minimize this side reaction.

Q5: How can I effectively purify the final this compound product?

A5: Purification of adamantane esters can be challenging due to their often waxy and highly lipophilic nature. Column chromatography on silica gel is a standard method. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the product. Recrystallization from a suitable solvent can also be an effective purification technique.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation Ensure your coupling agent (e.g., DCC) is fresh and of high purity. Consider adding a coupling additive like 4-dimethylaminopyridine (DMAP) as a catalyst, but be mindful of potential racemization.
Steric Hindrance Increase the reaction time and/or temperature to overcome the steric bulk of the adamantyl group. However, monitor the reaction closely for the formation of byproducts at elevated temperatures.
Poor Reagent Solubility Ensure all reactants are fully dissolved in the chosen solvent. Adamantane derivatives are generally soluble in nonpolar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Inactivated 1-Adamantanol Use fresh 1-adamantanol. If it has been stored for a long time, consider purifying it by sublimation before use.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of 1-adamantanol and the coupling agent relative to the protected aspartic acid may improve the yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Suggested Solution
Aspartimide Formation This is a common side reaction with aspartic acid derivatives. Consider using a bulkier protecting group on the side-chain carboxyl group of aspartic acid to disfavor the cyclization. Running the reaction at lower temperatures can also help minimize this side reaction.
Side Reactions of the Coupling Agent N-acylurea formation can occur as a side reaction with DCC. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this.
Incomplete Deprotection If a deprotection step was performed prior to the coupling, ensure it went to completion using TLC analysis. Residual protecting groups will lead to a mixture of products.
Epimerization The stereocenter of aspartic acid can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures. Use the mildest possible reaction conditions and consider racemization-suppressing additives.
Issue 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Co-elution of Product and Impurities The lipophilic nature of adamantane can make chromatographic separation difficult. Experiment with different solvent systems for column chromatography, using less polar eluents to improve separation.
Product is an Oil or a Waxy Solid Adamantane derivatives can be difficult to crystallize. Try recrystallization from a variety of solvents or solvent mixtures. If the product remains an oil, purification by column chromatography is the best approach.
Residual Dicyclohexylurea (DCU) If DCC was used, ensure all the DCU byproduct is removed by filtration before purification. Chilling the reaction mixture can sometimes help to precipitate more of the DCU.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Hypothetical Data)
Entry Protecting Group (Aspartic Acid) Coupling Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Boc-Asp(OBn)-OHDCCDCM252465
2Boc-Asp(OBn)-OHDCCTHF252462
3Boc-Asp(OBn)-OHDCCDCM401275
4Boc-Asp(OBn)-OHEDC/HOBtDMF252470
5Fmoc-Asp(OtBu)-OHDCCDCM252468
6Boc-Asp(O-cHex)-OHDCCDCM252472

Boc: tert-Butoxycarbonyl, Bn: Benzyl, DCC: Dicyclohexylcarbodiimide, DCM: Dichloromethane, THF: Tetrahydrofuran, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DMF: Dimethylformamide, Fmoc: 9-Fluorenylmethyloxycarbonyl, tBu: tert-Butyl, cHex: Cyclohexyl.

Experimental Protocols

Protocol 1: Synthesis of this compound via DCC Coupling

This protocol describes a general procedure for the synthesis of this compound using Boc-Asp(OBn)-OH as the starting material.

Materials:

  • Boc-Asp(OBn)-OH (1.0 eq)

  • 1-Adamantanol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of Boc-Asp(OBn)-OH (1.0 eq), 1-adamantanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the this compound derivative.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Boc-Asp(OBn)-OH Boc-Asp(OBn)-OH Reaction_Mixture Reaction Mixture (0°C to RT, 24h) Boc-Asp(OBn)-OH->Reaction_Mixture 1-Adamantanol 1-Adamantanol 1-Adamantanol->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP DMAP->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Workup Workup (Filtration, Washing) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_solutions1 Starting Material Issues cluster_solutions2 Reaction Condition Optimization cluster_solutions3 Byproduct Mitigation Start Low Yield of This compound Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Purify_Reagents Purify/Use Fresh Reagents Check_Starting_Materials->Purify_Reagents Optimize_Temp_Time Optimize Temp/ Time Check_Reaction_Conditions->Optimize_Temp_Time Change_Solvent Change Solvent Check_Reaction_Conditions->Change_Solvent Adjust_Stoichiometry Adjust Stoichiometry Check_Reaction_Conditions->Adjust_Stoichiometry Modify_Protecting_Groups Modify Protecting Groups Analyze_Byproducts->Modify_Protecting_Groups Add_Additives Use Additives (e.g., HOBt) Analyze_Byproducts->Add_Additives End Successful Synthesis Purify_Reagents->End Improved Yield Optimize_Temp_Time->End Improved Yield Change_Solvent->End Improved Yield Adjust_Stoichiometry->End Improved Yield Modify_Protecting_Groups->End Improved Yield Add_Additives->End Improved Yield

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Increase can increase rate Side_Reactions Side Reactions Temperature->Side_Reactions Increase can increase side reactions Reaction_Time Reaction Time Reaction_Time->Yield Longer time may increase conversion Reaction_Time->Side_Reactions Longer time may increase side reactions Protecting_Group Protecting Group (Steric Bulk) Protecting_Group->Yield Bulky groups can decrease rate Protecting_Group->Side_Reactions Bulky groups can decrease aspartimide formation Coupling_Agent Coupling Agent (Activity) Coupling_Agent->Yield More active agent can increase yield Coupling_Agent->Side_Reactions Can influence side reaction profile Purity Purity Yield->Purity interrelated Side_Reactions->Purity affects

Caption: Relationship between parameters and yield.

References

Technical Support Center: Troubleshooting 1-Adamantylaspartate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for 1-Adamantylaspartate, this guide provides troubleshooting advice based on common challenges encountered with adamantane derivatives and N-Methyl-D-Aspartate (NMDA) receptor antagonists in general. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a low yield. What are common causes and solutions?

A1: Low yields in the synthesis of adamantane derivatives can often be attributed to several factors. Incomplete reactions are a primary cause; it is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). Optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst can significantly improve yields. The purity of starting materials is also critical; ensure all reactants and solvents are of high purity to prevent side reactions. Finally, consider alternative synthetic routes if yields remain consistently low.

Q2: I'm observing high variability in my cell-based assay results with this compound. What could be the issue?

A2: High variability in cell-based assays can stem from issues with compound solubility, stability, or the cells themselves. Adamantane derivatives are often lipophilic and can have poor aqueous solubility, leading to inconsistent concentrations in your assay medium. Ensure the compound is fully dissolved before application. The stability of the compound in your specific assay medium and conditions should also be verified. Cell health and passage number are critical factors; use cells within a consistent and low passage range and ensure they are healthy and evenly seeded.

Q3: My this compound compound is not showing the expected NMDA receptor antagonist activity. What should I check?

A3: If you are not observing the expected antagonist activity, first verify the identity and purity of your this compound sample using analytical methods such as NMR and mass spectrometry. The compound may have degraded or may contain impurities that interfere with its activity. The experimental conditions of your assay are also crucial. Ensure that the concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) is appropriate to elicit a response that can be effectively antagonized. The timing of compound addition and the incubation period can also significantly impact the observed effect. Finally, consider the possibility of receptor subtype specificity, as some NMDA receptor antagonists exhibit different potencies at different subunit compositions.

Q4: I am observing cytotoxicity in my cell cultures when applying this compound. How can I mitigate this?

A4: Cytotoxicity can be a concern with many compounds, including NMDA receptor antagonists. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. Reducing the incubation time with the compound may also alleviate toxicity. Ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells. If cytotoxicity persists, consider using a different cell line that may be less sensitive or exploring neuroprotective co-treatments if appropriate for your experimental design.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Adamantane derivatives are known for their high lipophilicity, which can lead to poor solubility in aqueous solutions.

Symptoms:

  • Precipitate observed in stock solutions or assay media.

  • Inconsistent results between experiments.

  • Lower than expected potency in biological assays.

Possible Causes & Solutions:

CauseSolution
High Lipophilicity Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. For aqueous assay media, use a final solvent concentration that is non-toxic to the cells (typically <0.5% v/v).
Incorrect Solvent Test the solubility in a range of solvents to find the most suitable one. Adamantane and its derivatives are generally soluble in nonpolar organic solvents.
Precipitation at Lower Temperatures Gently warm the solution to aid dissolution. Store stock solutions at room temperature or 4°C, but allow them to fully come to room temperature and vortex before use to ensure the compound is in solution.
Salt Formation For derivatives with ionizable groups, adjusting the pH of the solution can improve solubility by forming a more soluble salt.
Issue 2: Inconsistent Efficacy as an NMDA Receptor Antagonist

Symptoms:

  • Variable inhibition of NMDA-induced signaling or excitotoxicity.

  • Lack of a clear dose-response relationship.

  • Discrepancies with expected outcomes based on literature for similar compounds.

Possible Causes & Solutions:

CauseSolution
Compound Purity and Integrity Verify the purity of your this compound using analytical techniques (e.g., HPLC, LC-MS, NMR). Synthesize a fresh batch if degradation is suspected.
Assay Conditions Optimize the concentration of the NMDA receptor agonist and the timing of antagonist application. Ensure the assay buffer composition is appropriate and consistent.
Cellular Health Maintain a consistent cell passage number and ensure high cell viability before starting the experiment. Stressed or unhealthy cells can respond variably.
NMDA Receptor Subunit Composition The affinity of NMDA receptor antagonists can vary between different receptor subunit compositions. Characterize the NMDA receptor subunits present in your experimental system if possible.

Experimental Protocols

General Protocol for Assessing NMDA Receptor Antagonism in Primary Neuronal Cultures

This protocol provides a general framework for evaluating the neuroprotective effects of this compound against NMDA-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • NMDA

  • This compound

  • Cell viability assay (e.g., MTT, LDH)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary neurons at an appropriate density in 96-well plates coated with poly-D-lysine.

  • Cell Culture: Culture the neurons for 7-14 days in vitro to allow for maturation and synapse formation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the culture medium to achieve the desired final concentrations.

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • NMDA Treatment: Add NMDA to the wells to induce excitotoxicity. The final concentration of NMDA should be determined from a prior dose-response experiment to elicit approximately 50% cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control group and calculate the percentage of neuroprotection afforded by this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification & Purity Check (HPLC, NMR, MS) synthesis->purification solubility Solubility Testing & Stock Solution Prep purification->solubility pretreatment Pre-treatment with This compound solubility->pretreatment cell_culture Primary Neuronal Culture cell_culture->pretreatment nmda_treatment NMDA-induced Excitotoxicity pretreatment->nmda_treatment viability_assay Cell Viability Assay nmda_treatment->viability_assay data_norm Data Normalization viability_assay->data_norm dose_response Dose-Response Curve data_norm->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Caption: A generalized experimental workflow for the synthesis, preparation, and in vitro evaluation of this compound.

Addressing off-target effects of 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Adamantylaspartate

For the purpose of this guide, we will assume This compound is an experimental inhibitor of Kinase X , with potential off-target activity against Kinase Y and Receptor Z .

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended therapeutic target.[1] For this compound, this means it might interact with molecules other than Kinase X, potentially leading to unintended biological consequences, side effects, or misinterpretation of experimental results.[1]

Q2: What are the known or predicted off-targets for this compound?

A2: Based on preliminary in-silico screening and early-stage cell-based assays, this compound has shown potential cross-reactivity with Kinase Y and Receptor Z. Further validation is required to confirm these interactions and determine their physiological relevance.

Q3: How can I experimentally determine if the observed phenotype in my model is due to an off-target effect of this compound?

A3: Several strategies can be employed:

  • Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another known Kinase X inhibitor with a different chemical scaffold.

  • Rescue experiments: If the phenotype is due to inhibition of Kinase X, overexpressing a drug-resistant mutant of Kinase X should rescue the effect.

  • Knockdown/Knockout studies: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of the intended target (Kinase X) and see if it phenocopies the effect of this compound.

  • Direct binding assays: Perform biochemical assays to quantify the binding affinity of this compound to Kinase X and potential off-targets like Kinase Y and Receptor Z.

Q4: What concentration of this compound should I use to minimize off-target effects?

A4: It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response curve should be generated to determine the EC50/IC50 for Kinase X inhibition. Whenever possible, use concentrations that are significantly lower than the binding affinities for known off-targets.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected or inconsistent phenotypic results between experiments. Off-target effects of this compound.1. Verify the phenotype with a structurally different Kinase X inhibitor. 2. Perform a dose-response experiment to ensure you are using an appropriate concentration. 3. Use a rescue experiment by overexpressing a resistant mutant of Kinase X.
Cell toxicity or death at concentrations expected to be specific for Kinase X. Off-target binding to a protein critical for cell viability.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. 2. Screen for apoptosis or necrosis markers. 3. Investigate potential off-targets known to be involved in cell survival pathways.
The observed phenotype does not match the known function of Kinase X. 1. The phenotype is due to an off-target effect. 2. The current understanding of Kinase X function is incomplete.1. Conduct off-target screening assays (see Experimental Protocols). 2. Validate the role of Kinase X in your model system using genetic approaches (e.g., CRISPR/Cas9 knockout).[1]

Quantitative Data Summary

The following table summarizes hypothetical binding affinity data for this compound.

Target Binding Affinity (Kd) Assay Type
Kinase X (On-Target) 15 nMIsothermal Titration Calorimetry (ITC)
Kinase Y (Off-Target) 250 nMSurface Plasmon Resonance (SPR)
Receptor Z (Off-Target) 1.2 µMRadioligand Binding Assay

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Panel

This protocol outlines the steps for assessing the selectivity of this compound against a broad panel of kinases.

Objective: To identify potential off-target kinases of this compound.

Materials:

  • This compound

  • Kinase panel screening service (e.g., Eurofins, Reaction Biology)

  • Appropriate solvent for the compound (e.g., DMSO)

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

  • Submit the compound to a kinase screening service at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1 µM).

  • The service will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel.

  • Analyze the results to identify kinases that are significantly inhibited by this compound.

  • Follow up with dose-response assays for any significant hits to determine their IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate target engagement of this compound in a cellular context.

Objective: To confirm that this compound binds to Kinase X in intact cells and to assess engagement with potential off-targets.

Materials:

  • Cells expressing the target protein(s)

  • This compound

  • PBS, protease inhibitors

  • Instrumentation for heating samples and performing Western blotting or mass spectrometry

Procedure:

  • Culture cells to the desired density.

  • Treat cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein(s).

  • A shift in the melting curve of a protein in the presence of the compound indicates binding.

Visualizations

G cluster_0 This compound Action cluster_1 On-Target Effect cluster_2 Off-Target Effects This compound This compound Kinase X Kinase X This compound->Kinase X Inhibits Kinase Y Kinase Y This compound->Kinase Y Inhibits Receptor Z Receptor Z This compound->Receptor Z Binds Downstream Signaling A Downstream Signaling A Kinase X->Downstream Signaling A Therapeutic Effect Therapeutic Effect Downstream Signaling A->Therapeutic Effect Unintended Signaling B Unintended Signaling B Kinase Y->Unintended Signaling B Unintended Signaling C Unintended Signaling C Receptor Z->Unintended Signaling C Side Effect 1 Side Effect 1 Unintended Signaling B->Side Effect 1 Side Effect 2 Side Effect 2 Unintended Signaling C->Side Effect 2

Caption: Hypothetical signaling pathways for this compound.

G Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Dose-Response Perform Dose-Response Curve Unexpected Phenotype->Dose-Response Yes Lowest Effective Dose Use Lowest Effective Dose Dose-Response->Lowest Effective Dose Phenotype Persists? Phenotype Persists? Lowest Effective Dose->Phenotype Persists? Genetic Validation Genetic Validation (e.g., CRISPR) Phenotype Persists?->Genetic Validation Yes On-Target Likely On-Target Phenotype Persists?->On-Target No Off-Target Screen Broad Off-Target Screening Genetic Validation->Off-Target Screen Phenotype not replicated Genetic Validation->On-Target Phenotype replicated Analyze Hits Validate & Analyze Off-Target Hits Off-Target Screen->Analyze Hits Off-Target Likely Off-Target Analyze Hits->Off-Target

Caption: Troubleshooting workflow for unexpected experimental results.

References

Refining experimental protocols for 1-Adamantylaspartate research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Adamantylaspartate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of adamantane, a bulky, lipophilic polycyclic alkane. Adamantane derivatives are often investigated for their neurological effects. Many act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function.[1][2][3] By blocking the NMDA receptor channel, these compounds can prevent excessive calcium influx, which is associated with excitotoxicity and neuronal damage in various neurological disorders.[2][4] Therefore, this compound is primarily researched for its potential neuroprotective properties.

Q2: What are the common research applications for this compound?

A2: Given its presumed role as an NMDA receptor antagonist, this compound is relevant in studies of:

  • Neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Ischemic stroke and other conditions involving neuronal excitotoxicity.

  • Modeling of neurological and psychiatric disorders in preclinical studies.

  • As a structural scaffold in the design of novel therapeutics targeting the central nervous system.

Q3: How should this compound be stored?

A3: this compound should be stored at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable for solutions, though stability in specific solvents should be empirically determined. It is advisable to prepare fresh solutions for critical experiments.

Q4: What are the potential challenges when working with this compound?

A4: Researchers may encounter issues with solubility, stability in aqueous solutions, and achieving desired brain penetrance in in vivo models. Due to the hydrophobic adamantane group, solubility in aqueous buffers can be limited. The stability of the aspartate moiety may also be a concern under certain pH and temperature conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Solubility in Aqueous Buffer The adamantane moiety is highly hydrophobic.- Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. - Perform serial dilutions into the final aqueous buffer, ensuring the final organic solvent concentration is low (typically <0.5%) and does not affect the assay. - Use a sonicator or vortex briefly to aid dissolution. - Test different buffer pH values, as the aspartate group's ionization state will change.
Inconsistent Results in Cell-Based Assays - Compound precipitation in media. - Degradation of the compound over the course of the experiment. - Inconsistent final concentration due to pipetting errors with viscous stock solutions.- Visually inspect media for precipitation after adding the compound. If present, lower the final concentration or adjust the solvent. - Prepare fresh solutions for each experiment and minimize the time the compound is in the incubator. - Use positive displacement pipettes for viscous stock solutions.
Lack of Expected In Vivo Efficacy - Poor blood-brain barrier penetration. - Rapid metabolism or clearance. - Inappropriate dosing or administration route.- Consult literature on similar adamantane derivatives for formulation strategies to enhance CNS delivery. - Perform preliminary pharmacokinetic studies to determine the compound's half-life and brain concentration. - Test different administration routes (e.g., intraperitoneal vs. oral) and a range of doses.
Unexpected Off-Target Effects Adamantane derivatives can interact with other receptors or channels.- Conduct counter-screening against a panel of relevant receptors (e.g., AMPA receptors, nicotinic receptors) to assess selectivity. - Include multiple negative and positive controls in your experiments to isolate the specific effect of NMDA receptor blockade.

Experimental Protocols

Protocol 1: In Vitro NMDA Receptor Competitive Binding Assay

This protocol is a representative method to determine the binding affinity of this compound to the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]-MK-801 (radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, combine rat cortical membranes, [³H]-MK-801 (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol assesses the ability of this compound to protect cultured neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons in culture

  • Neurobasal medium with supplements

  • Glutamate

  • This compound

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Plate primary cortical neurons and allow them to mature.

  • Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

  • Introduce a toxic concentration of glutamate (e.g., 50-100 µM) to the wells (except for the vehicle control group).

  • Co-incubate for a period that induces significant cell death (e.g., 24 hours).

  • Assess cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to the glutamate-only control.

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate & Glycine Binding NMDAR NMDA Receptor Channel Opening Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity Adamantylaspartate This compound Adamantylaspartate->NMDAR Blocks

Caption: NMDA Receptor signaling and point of inhibition.

Experimental_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock culture_cells Culture Primary Cortical Neurons start->culture_cells pre_treat Pre-treat Neurons with This compound prep_stock->pre_treat culture_cells->pre_treat add_glutamate Induce Excitotoxicity with Glutamate pre_treat->add_glutamate incubate Incubate for 24h add_glutamate->incubate measure_viability Measure Cell Viability (MTT or LDH Assay) incubate->measure_viability analyze Analyze Data & Calculate Neuroprotection measure_viability->analyze end End analyze->end Troubleshooting_Logic rect_node rect_node start Inconsistent Results? solubility Is Compound Fully Dissolved in Media? start->solubility sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No stability Are Solutions Prepared Fresh? stab_yes Yes stability->stab_yes Yes stab_no No stability->stab_no No controls Are Controls Behaving as Expected? ctrl_yes Yes controls->ctrl_yes Yes ctrl_no No controls->ctrl_no No sol_yes->stability sol_fix Optimize Solubilization: - Adjust solvent/pH - Use sonication sol_no->sol_fix stab_yes->controls stab_fix Prepare Fresh Solutions for Each Experiment stab_no->stab_fix other_issues Investigate Other Variables: - Pipetting accuracy - Plate uniformity ctrl_yes->other_issues ctrl_fix Troubleshoot Assay Components: - Check reagents - Validate cell health ctrl_no->ctrl_fix

References

Validation & Comparative

A Comparative Analysis of Memantine and 1-Adamantylaspartate for N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide provides a detailed comparison of the efficacy and mechanisms of action of memantine and 1-Adamantylaspartate, two compounds with potential relevance to N-methyl-D-aspartate (NMDA) receptor modulation. Memantine is a well-characterized, clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease. In contrast, this compound is not a widely recognized or studied compound, and as such, no direct experimental data on its efficacy or mechanism of action is available in the current scientific literature.

This comparison will, therefore, focus on the established properties of memantine, providing a benchmark for the potential evaluation of novel adamantane derivatives. The hypothetical properties of this compound, based on its chemical structure, will be briefly discussed in the context of memantine's known pharmacology.

Introduction to Memantine

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It is approved for the treatment of moderate-to-severe dementia of the Alzheimer's type. The therapeutic action of memantine is based on its ability to block the NMDA receptor ion channel preferentially under conditions of excessive glutamate stimulation, a state implicated in the neurotoxicity associated with Alzheimer's disease.

A key feature of memantine's clinical success is its unique kinetic properties. It exhibits rapid, voltage-dependent blocking and unblocking of the NMDA receptor channel. This allows memantine to inhibit pathological, tonic activation of the receptor while preserving the transient, physiological activation required for normal synaptic transmission, learning, and memory.

The Enigma of this compound

Extensive searches of scientific databases and literature reveal no published experimental data for a compound named "this compound." Its name suggests a molecule where an adamantane group is chemically linked to aspartate. This structure is intriguing because aspartate is an endogenous agonist of the NMDA receptor, while adamantane derivatives, like memantine, are known antagonists. Such a hybrid molecule could theoretically exhibit complex pharmacology, but without experimental data, its efficacy and mechanism of action remain purely speculative.

Comparative Efficacy: A Data-Driven Look at Memantine

The following tables summarize key quantitative data regarding the efficacy and receptor binding profile of memantine. No corresponding data is available for this compound.

Table 1: Receptor Binding Affinity and Potency of Memantine

ParameterValueReceptor/ChannelNotes
IC50 ~0.5-1.0 µMNMDA ReceptorUncompetitive, open-channel blockade.
IC50 ~22 nMExtrasynaptic NMDA ReceptorsSuggests preferential inhibition of pathological signaling.
Ki 0.51 µMCYP2B6 (inhibition constant)Indicates potential for drug-drug interactions.
Ki 84.4 µMCYP2D6 (inhibition constant)Indicates weaker potential for drug-drug interactions.
Receptor Specificity Low to negligible affinityGABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors.Highlights high selectivity for the NMDA receptor channel.

Table 2: Clinical Efficacy of Memantine in Alzheimer's Disease (Selected Studies)

Clinical Trial/StudyOutcome MeasureResult
Reisberg et al. (2003)Severe Impairment Battery (SIB)Statistically significant benefit for memantine over placebo.
Tariot et al. (2004)ADCS-ADL19Statistically significant benefit for memantine + Donepezil over placebo + Donepezil.
van Dyck et al. (2007)ADAS-cog, CIBIC-plusNo statistically significant difference between memantine and placebo in mild AD.
Porsteinsson et al. (2008)NPINo statistically significant difference between memantine and placebo in mild AD.

Mechanism of Action: NMDA Receptor Modulation

The primary mechanism of action for memantine is its role as an uncompetitive, open-channel blocker of the NMDA receptor. This mechanism is crucial for its therapeutic window and tolerability.

Caption: Pathological activation of NMDA receptors and the inhibitory action of memantine.

Experimental Protocols

Detailed methodologies are essential for the evaluation of NMDA receptor antagonists. Below are representative protocols for key experiments.

In Vitro NMDA Receptor Antagonism Assay (Electrophysiology)

Objective: To determine the potency and mechanism of NMDA receptor antagonism.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transfected with plasmids encoding the subunits of the human NMDA receptor (e.g., GluN1 and GluN2A).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • NMDA Receptor Activation: Cells are perfused with a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to elicit an inward current.

  • Compound Application: The test compound (e.g., memantine) is applied at various concentrations to the perfusion solution.

  • Data Analysis: The inhibition of the NMDA-evoked current by the test compound is measured. The IC50 value is calculated by fitting the concentration-response data to a logistic equation. Voltage-dependency is assessed by measuring inhibition at different holding potentials.

Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of a compound to protect neurons from excitotoxicity.

Methodology:

  • Neuronal Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

  • Induction of Excitotoxicity: After several days in vitro, the neurons are exposed to a high concentration of glutamate or NMDA (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes) to induce excitotoxicity.

  • Compound Treatment: The test compound is co-incubated with the excitotoxic agent or added as a pre-treatment.

  • Cell Viability Assessment: 24 hours after the excitotoxic insult, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.

  • Data Analysis: The percentage of viable cells in the compound-treated groups is compared to the vehicle-treated excitotoxicity group.

A Comparative Guide to 1-Adamantylaspartate and Ketamine as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between N-methyl-D-aspartate (NMDA) receptor antagonists is critical for advancing neuropharmacology. This guide provides a detailed comparison of the well-established antagonist, ketamine, with the adamantane class of compounds, to which 1-Adamantylaspartate belongs. Due to the limited direct experimental data on this compound, this guide will draw comparisons with its structurally related and extensively studied analogue, memantine, to infer its potential pharmacological profile.

This comparison focuses on their mechanism of action, quantitative performance metrics, and the downstream signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research.

Mechanism of Action and Binding Characteristics

Both ketamine and adamantane derivatives like this compound are uncompetitive antagonists of the NMDA receptor, meaning they bind within the ion channel pore when it is in an open state.[1] This "use-dependent" mechanism allows them to preferentially block excessively active channels, a hallmark of excitotoxic conditions.

Ketamine is a potent, high-affinity NMDA receptor antagonist.[1] It exhibits rapid binding kinetics and can become "trapped" within the closed channel, leading to a prolonged blockade even after the drug has been cleared from the synapse.[2] Ketamine is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine), with esketamine showing a higher affinity for the NMDA receptor.[2]

Adamantane derivatives , exemplified by memantine, are generally characterized as low- to moderate-affinity, uncompetitive NMDA receptor antagonists with fast off-rates.[3] This kinetic profile is thought to contribute to their favorable side-effect profile compared to high-affinity antagonists like ketamine, as they are less likely to interfere with normal physiological NMDA receptor activity. The adamantane structure itself is a rigid, lipophilic cage that facilitates entry into the NMDA receptor channel.

Quantitative Comparison of Performance

The following table summarizes the key quantitative differences between ketamine and memantine, as a proxy for adamantane derivatives like this compound.

ParameterKetamineAdamantane Derivatives (Memantine)References
Binding Affinity (Ki) ~0.3 - 0.7 µM~0.5 - 1.0 µM
Functional Potency (IC50) ~0.5 - 1.5 µM~1.0 - 2.5 µM (voltage-dependent)
Kinetics Slower on/off rates, channel trappingFast on/off rates
Voltage Dependency ModerateStrong
Binding Site Phencyclidine (PCP) site within the ion channelPhencyclidine (PCP) site within the ion channel

Signaling Pathways and Downstream Effects

The antagonism of NMDA receptors by both ketamine and adamantane derivatives initiates a cascade of intracellular signaling events that are crucial to their therapeutic and side-effect profiles.

Ketamine's rapid antidepressant effects are linked to a surge in glutamate release, which preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This leads to the activation of downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, ultimately resulting in increased synaptogenesis and synaptic potentiation.

Ketamine Signaling Pathway ketamine Ketamine nmda_r NMDA Receptor (on GABAergic interneurons) ketamine->nmda_r gaba_release ↓ GABA Release nmda_r->gaba_release glutamate_surge ↑ Glutamate Surge gaba_release->glutamate_surge ampa_r AMPA Receptor Activation glutamate_surge->ampa_r mTOR mTOR Pathway Activation ampa_r->mTOR bdnf BDNF Release ampa_r->bdnf synaptogenesis ↑ Synaptogenesis & Synaptic Potentiation mTOR->synaptogenesis bdnf->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

Ketamine's antidepressant signaling cascade.

The primary therapeutic action of adamantane derivatives like memantine in neurodegenerative diseases is the mitigation of excitotoxicity. By blocking excessive Ca2+ influx through over-activated NMDA receptors, these compounds prevent the downstream neurotoxic events that lead to neuronal damage and death.

Adamantane Derivative Signaling Pathway adamantane Adamantane Derivative (e.g., this compound) nmda_r Over-activated NMDA Receptor adamantane->nmda_r ca_influx ↓ Excessive Ca²⁺ Influx nmda_r->ca_influx excitotoxicity ↓ Excitotoxicity ca_influx->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Neuroprotective signaling of adamantane derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of NMDA receptor antagonists.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by the test compounds.

Methodology:

  • Cell Culture: Utilize primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific NMDA receptor subtypes.

  • Recording Setup: Employ a patch-clamp amplifier and data acquisition system. Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. Mg2+ is omitted to prevent voltage-dependent block.

    • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After establishing a stable baseline, co-apply the test compound (this compound or ketamine) at varying concentrations with the agonists.

    • Record the peak amplitude of the NMDA-evoked current in the presence and absence of the antagonist.

  • Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Electrophysiology Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_culture Neuronal Cell Culture whole_cell Establish Whole-Cell Configuration cell_culture->whole_cell solutions Prepare Extra/Intracellular Solutions solutions->whole_cell pipette Pull Patch Pipettes pipette->whole_cell baseline Record Baseline NMDA-evoked Currents whole_cell->baseline application Apply Test Compound + Agonists baseline->application record Record Inhibited Currents application->record analysis Calculate % Inhibition record->analysis ic50 Determine IC₅₀ analysis->ic50

Workflow for electrophysiological recording.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer. Centrifuge the homogenate to isolate the membrane fraction containing the NMDA receptors.

  • Assay Components:

    • Radioligand: [3H]MK-801, a high-affinity ligand for the PCP binding site.

    • Test Compounds: this compound and ketamine at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [3H]MK-801 and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand (e.g., unlabeled MK-801 or PCP).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Binding Assay Workflow membrane_prep Brain Tissue Homogenization & Membrane Isolation incubation Incubate Membranes with [³H]MK-801 & Test Compound membrane_prep->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis: Calculate IC₅₀ and Kᵢ scintillation->data_analysis result Binding Affinity (Kᵢ) data_analysis->result

Workflow for radioligand binding assay.

Conclusion

Ketamine and adamantane derivatives, including this compound, represent two distinct classes of uncompetitive NMDA receptor antagonists with different kinetic and pharmacodynamic profiles. Ketamine's high affinity and slow kinetics contribute to its potent anesthetic and rapid antidepressant effects, but also to a greater incidence of psychotomimetic side effects. In contrast, the lower affinity and faster kinetics of adamantane derivatives like memantine are associated with a more favorable safety profile, making them suitable for the chronic treatment of neurodegenerative disorders. The choice between these antagonists will depend on the specific therapeutic application and the desired balance between efficacy and tolerability. Further research into the specific properties of this compound is warranted to fully elucidate its potential within the adamantane class.

References

A Comparative Analysis of 1-Adamantylaspartate and Clinically-Relevant Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique properties have led to the development of several successful drugs targeting a range of conditions, from viral infections to neurological disorders. This guide provides a comparative analysis of 1-Adamantylaspartate and other prominent adamantane derivatives, focusing on their mechanisms of action, pharmacological properties, and the experimental data supporting their clinical use.

While this compound is a known adamantane-containing molecule, its primary documented application lies in synthetic chemistry, particularly as a protecting group in peptide synthesis. To date, there is a notable absence of published experimental data regarding its therapeutic efficacy in antiviral or neurological contexts. Therefore, this guide will focus on a comparative analysis of three clinically significant adamantane derivatives: Amantadine, Rimantadine, and Memantine, with the available information on this compound presented for structural and chemical context.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of these compounds.

PropertyThis compoundAmantadineRimantadineMemantine
Molecular Formula C₁₄H₂₁NO₄C₁₀H₁₇NC₁₂H₂₁NC₁₂H₂₁N
Molecular Weight 267.32 g/mol 151.25 g/mol 179.32 g/mol 179.30 g/mol
Primary Application Peptide SynthesisAntiviral, AntiparkinsonianAntiviralNeuroprotective (Alzheimer's)
IUPAC Name (2R)-2-amino-4-(tricyclo[3.3.1.1³,⁷]decan-1-yloxy)-4-oxobutanoic acidTricyclo[3.3.1.1³,⁷]decan-1-amine1-(1-Adamantyl)ethanamine3,5-Dimethyladamantan-1-amine

Comparative Efficacy and Pharmacokinetics

The clinical utility of adamantane derivatives is defined by their efficacy against specific biological targets and their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion.

Antiviral Derivatives: Amantadine and Rimantadine

Amantadine and its α-methyl derivative, Rimantadine, have been historically used for the prophylaxis and treatment of Influenza A virus infections. Their mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for viral uncoating and replication.

Table 1: Comparative Antiviral Activity

CompoundTargetVirus StrainIC₅₀ (µM)Reference
AmantadineM2 Proton ChannelInfluenza A/H1N1 (Wild-Type)~0.3[1]
Influenza A/H3N2 (Wild-Type)~0.5[1]
Influenza A/H1N1 (S31N mutant)>100[1]
RimantadineM2 Proton ChannelInfluenza A/H1N1 (Wild-Type)~0.2[1]
Influenza A/H3N2 (Wild-Type)~0.4[1]
Influenza A/H1N1 (S31N mutant)>55
T. brucei7

Note: The emergence of widespread resistance, particularly due to the S31N mutation in the M2 protein, has significantly limited the clinical use of amantadine and rimantadine for influenza.

Table 2: Comparative Pharmacokinetics of Antiviral Adamantanes

ParameterAmantadineRimantadine
Bioavailability Well absorbed orallyWell absorbed orally.
Plasma Protein Binding ~67%~40%
Elimination Half-life 10-14 hours25-30 hours in young adults.
Metabolism Not appreciably metabolized.Extensively metabolized in the liver.
Excretion Primarily unchanged in urine.Less than 25% excreted unchanged in urine.
Neuroprotective Derivatives: Memantine and Amantadine

Memantine is a well-established NMDA receptor antagonist used to treat moderate-to-severe Alzheimer's disease. Amantadine also exhibits weak NMDA receptor antagonism, which is thought to contribute to its efficacy in treating Parkinson's disease and drug-induced extrapyramidal reactions.

Table 3: Comparative NMDA Receptor Antagonist Activity

CompoundTargetBinding SiteKᵢ (µM)IC₅₀ (µM)Reference
MemantineNMDA ReceptorMK-801 binding site~10.5-1
AmantadineNMDA ReceptorMK-801 binding site-49-165

Table 4: Comparative Pharmacokinetics of Neuroprotective Adamantanes

ParameterMemantineAmantadine
Bioavailability ~100%Well absorbed orally
Plasma Protein Binding 45%~67%
Elimination Half-life 60-80 hours10-14 hours
Metabolism Partial hepatic metabolism.Not appreciably metabolized.
Excretion Predominantly unchanged in urine.Primarily unchanged in urine.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental procedures used to evaluate these compounds is crucial for a comprehensive understanding.

antiviral_mechanism cluster_virus Influenza A Virus cluster_drug Drug Action Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Proton Influx (Uncoating) Replication Replication Viral_RNA->Replication Leads to Amantadine_Rimantadine Amantadine / Rimantadine Amantadine_Rimantadine->M2_Channel Blockage

Figure 1: Mechanism of action for Amantadine and Rimantadine.

neuroprotective_mechanism cluster_synapse Glutamatergic Synapse cluster_drug Drug Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA_Receptor Non-competitive Antagonism

Figure 2: Mechanism of action for Memantine.

experimental_workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Antiviral_Assay Plaque Reduction Assay (IC₅₀ Determination) In_Vitro_Assays->Antiviral_Assay Receptor_Binding_Assay NMDA Receptor Binding (Kᵢ Determination) In_Vitro_Assays->Receptor_Binding_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Antiviral_Assay->In_Vivo_Studies Receptor_Binding_Assay->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Clinical_Trials Clinical Trials (Human Efficacy & Safety) Pharmacokinetics->Clinical_Trials

Figure 3: General experimental workflow for drug development.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate adamantane derivatives.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaque formation in a cell culture.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is seeded in multi-well plates and grown to confluency.

  • Virus Dilution and Incubation: The virus stock is serially diluted, and a standardized amount of virus is mixed with varying concentrations of the test compound (e.g., Amantadine, Rimantadine). This mixture is incubated to allow the compound to interact with the virus.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells, thus forming localized plaques.

  • Incubation and Staining: The plates are incubated for a period sufficient for plaque development (typically 2-3 days for influenza). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in wells treated with the compound is compared to the number in untreated control wells. The concentration of the compound that reduces the number of plaques by 50% is determined as the IC₅₀ value.

NMDA Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For NMDA receptor antagonists like Memantine, a competition binding assay is commonly employed.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) rich in NMDA receptors is homogenized and centrifuged to isolate the cell membrane fraction.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the prepared membrane suspension, a fixed concentration of a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (e.g., Memantine).

  • Incubation: The mixture is incubated to allow the radioligand and the test compound to compete for binding to the NMDA receptors and reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The adamantane core has proven to be a privileged scaffold in drug discovery, leading to the development of important antiviral and neuroprotective agents. While Amantadine and Rimantadine have seen their clinical utility for influenza diminish due to resistance, their study provides valuable insights into targeting viral ion channels. Memantine remains a key therapeutic option for Alzheimer's disease, highlighting the potential of adamantane derivatives in modulating CNS targets.

For this compound, its role in drug development remains to be explored. Future research could investigate its potential biological activities, drawing inspiration from the successes of other adamantane-based compounds. The experimental protocols and comparative data presented in this guide offer a framework for the evaluation of novel adamantane derivatives and a deeper understanding of the structure-activity relationships within this important class of molecules.

References

Unraveling the Enigma of 1-Adamantylaspartate: A Comparative Analysis Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanism of action of 1-Adamantylaspartate. Due to a notable lack of direct experimental data on this specific molecule in publicly available scientific literature, this report cross-validates its potential pharmacological action by examining structurally similar adamantane derivatives.

The primary documented use of this compound is as a protecting group in protein synthesis[1]. However, the adamantane scaffold is a key pharmacophore in several clinically approved drugs, many of which exhibit activity within the central nervous system (CNS)[2]. This guide will, therefore, extrapolate a potential mechanism of action for this compound based on the well-established pharmacology of related adamantane compounds, particularly their interaction with the N-methyl-D-aspartate (NMDA) receptor.

The Adamantane Class and NMDA Receptor Antagonism

Adamantane derivatives, such as Amantadine and Memantine, are well-characterized for their therapeutic effects in neurological disorders[2][3]. Their mechanism of action is primarily attributed to the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor in the CNS[4]. Overactivation of NMDA receptors is implicated in excitotoxicity, a pathological process contributing to neuronal damage in various neurological conditions. By blocking the NMDA receptor channel, these compounds can mitigate excitotoxic damage, offering neuroprotective effects.

The lipophilic nature of the adamantane moiety facilitates its entry into the CNS and its interaction with the MK-801 binding site within the NMDA receptor's ion channel. This action prevents the excessive influx of calcium ions that triggers downstream neurotoxic cascades.

Comparative Analysis of 1-Amino-Adamantane Derivatives

To provide a quantitative perspective on the potential activity of this compound, the following table summarizes the NMDA receptor binding affinities (Ki values) for a series of 1-amino-adamantane derivatives, as determined by their ability to displace [3H]MK-801 binding in human frontal cortex membranes.

CompoundKi (µM)
1-Amino-3,5-diethyl-adamantane0.19 ± 0.06
Memantine (1-Amino-3,5-dimethyl-adamantane)0.54 ± 0.23
Amantadine (1-Amino-adamantane)10.50 ± 6.10
1-N-methyl-amino-adamantane21.72 ± 1.63

Data sourced from a study on human postmortem brain tissue.

This data illustrates that substitutions on the adamantane core can significantly influence binding affinity for the NMDA receptor.

Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action, a hypothetical signaling pathway for NMDA receptor antagonism by an adamantane derivative is presented below. This is followed by a generalized experimental workflow for assessing such activity.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Adamantane This compound (Hypothetical) Ion_Channel Ion Channel Adamantane->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Figure 1. Hypothetical signaling pathway of NMDA receptor antagonism by this compound.

Experimental_Workflow start Start tissue_prep Prepare human brain membrane homogenates start->tissue_prep incubation Incubate membranes with [3H]MK-801 and varying concentrations of This compound tissue_prep->incubation separation Separate bound and free radioligand via rapid filtration incubation->separation quantification Quantify radioactivity of bound [3H]MK-801 using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki value quantification->analysis end End analysis->end

Figure 2. Generalized workflow for a radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the MK-801 binding site of the NMDA receptor, based on methodologies described in the literature.

1. Membrane Preparation:

  • Obtain postmortem human frontal cortex tissue.
  • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl).
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
  • Resuspend the final membrane pellet in the assay buffer.

2. Binding Assay:

  • In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand [3H]MK-801, and varying concentrations of the test compound (e.g., this compound) or a known displacer for non-specific binding determination.
  • Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
  • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific [3H]MK-801 binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion and Future Directions

While the primary established role of this compound is in chemical synthesis, its structural similarity to known neuroactive adamantane derivatives suggests a potential for interaction with the NMDA receptor. The provided comparative data and hypothetical pathways serve as a framework for initiating further investigation into its biological activity. Empirical studies, such as the radioligand binding assay outlined, are essential to definitively determine the mechanism of action of this compound and to explore its potential therapeutic applications. The lack of current data underscores the need for dedicated research to elucidate the pharmacological profile of this and other under-investigated adamantane compounds.

References

A Comparative Analysis of Adamantane-Based NMDA Receptor Antagonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two key adamantane derivatives, Memantine and Amantadine, as N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is based on a synthesis of findings from multiple preclinical studies, offering insights into their comparative binding affinities, neuroprotective efficacy, and underlying mechanisms of action.

Comparative Performance: Quantitative Data

The following tables summarize the key quantitative data from various studies, highlighting the differences in binding affinity and neuroprotective effects between Memantine and Amantadine.

CompoundReceptor TargetBinding Affinity (IC₅₀)Brain Region/ModelReference
Memantine NMDA Receptor~0.5-1 µMGeneral
Extrasynaptic NMDA Receptors~22 nM
Dopamine D₂High Receptor~137-917 nM
Amantadine NMDA Receptor38.9 ± 4.2 µM (in 5 µM NMDA)
(+)-MK-801 NMDA Receptor (PCP site)K_D/Cortex = 4.59 nMRat Cortex
K_D/Cerebellum = 25.99 nMRat Cerebellum
K_D/high (Striatum) = 1.43 nMRat Striatum
K_D/low (Striatum) = 12.15 nMRat Striatum

Table 1: Comparative Binding Affinities of Adamantane Derivatives and a Standard Antagonist at the NMDA Receptor.

Study TypeModelCompoundDosageOutcomeReference
Neuroprotection against excitotoxicityExperimental glaucoma in ratsMemantineIntraperitoneal injectionSignificantly more ganglion cells labeled, indicating neuroprotection.
Experimental glaucoma in ratsDizocilpine (MK-801)Intraperitoneal injectionSignificantly more ganglion cells labeled, indicating neuroprotection.
Neuroprotection in cerebral ischemiaTransient cerebral ischemia in ratsKetamine20 mg/kg IVFailed to lessen neuronal damage when given immediately before or after ischemia; significant protection with increasing doses over time.
Transient cerebral ischemia in ratsMK-8010.25 or 0.5 mg/kg IVSignificant protection when administered before ischemia.
Neuroprotection against oxidative stressCorticosterone-induced abnormal glutamatergic transmission in rat hippocampal slicesAmantadineNot specifiedReversed the increase in eEPSC amplitude and decrease in PPR; reduced the frequency of mEPSC; decreased intracellular calcium levels.

Table 2: Comparative Neuroprotective Effects of NMDA Receptor Antagonists in Preclinical Models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Memantine and Amantadine.

NMDA Receptor Binding Assays
  • Objective: To determine the binding affinity of adamantane derivatives to the NMDA receptor.

  • Methodology:

    • Membrane Preparation: Brain regions of interest (e.g., cortex, cerebellum, striatum) are dissected from rats. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

    • Radioligand Binding: The membrane preparations are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, which binds to the phencyclidine (PCP) site within the ion channel.

    • Competition Assay: To determine the binding affinity of the test compounds (e.g., Memantine, Amantadine), increasing concentrations of the unlabeled drug are added to the incubation mixture to compete with the radioligand for binding to the receptor.

    • Detection and Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is then calculated.

In Vivo Models of Neuroprotection
  • Objective: To assess the neuroprotective efficacy of adamantane derivatives in animal models of neurological disorders.

  • Methodology (Experimental Glaucoma Model):

    • Induction of Glaucoma: Experimental glaucoma is induced in one eye of the rats by intracameral injection of India ink, followed by laser trabecular photocoagulation to increase intraocular pressure. The contralateral eye serves as a control.

    • Drug Administration: The test compounds (e.g., Memantine, Dizocilpine) or a vehicle control (e.g., phosphate-buffered saline) are administered systemically (e.g., intraperitoneally) at a specified time relative to the induction of glaucoma.

    • Assessment of Neuronal Survival: After a set period, a retrograde tracer (e.g., Fast Blue) is injected into the superior colliculi. This tracer is taken up by the retinal ganglion cells and transported back to the cell bodies in the retina.

    • Quantification: The eyes are subsequently enucleated, and the retinas are flat-mounted. The number of labeled ganglion cells is then counted under a microscope to assess the extent of neuronal survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by adamantane-based NMDA receptor antagonists and a typical experimental workflow for assessing neuroprotection.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ion_Channel Ion Channel NMDA_R->Ion_Channel opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream activates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity leads to (in excess) Adamantane Adamantane Derivative (Memantine/Amantadine) Adamantane->Ion_Channel blocks

Caption: NMDA Receptor Signaling Pathway and Site of Action for Adamantane Derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Adamantylaspartate and structurally related adamantane compounds, with a focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists. The unique cage-like structure of adamantane provides a rigid, lipophilic scaffold that is advantageous in drug design, enhancing blood-brain barrier permeability and interaction with molecular targets. While specific experimental data for this compound is limited in publicly available literature, this review extrapolates its potential activity based on the well-documented properties of related compounds, such as memantine and amantadine, and other amino acid-adamantane conjugates.

Adamantane Derivatives as NMDA Receptor Antagonists

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders like Alzheimer's and Parkinson's disease. Adamantane derivatives, most notably memantine, act as uncompetitive antagonists of the NMDA receptor. They block the ion channel when it is open, thereby preventing excessive calcium influx that can trigger neuronal cell death. This mechanism is distinct from competitive antagonists, which compete with glutamate for its binding site.

Comparative Analysis of Biological Activity

CompoundStructureTargetKᵢ (nM)Brain RegionReference
Amantadine1-aminoadamantaneNMDA Receptor (PCP site)VariesCerebellum
Memantine3,5-dimethyl-1-aminoadamantaneNMDA Receptor (PCP site)VariesStriatum
(+)-MK-801NMDA Receptor (PCP site)4.59 (KD)Cortex
(-)-MK-801NMDA Receptor (PCP site)VariesCerebellum
Phencyclidine (PCP)NMDA Receptor (PCP site)VariesCerebellum
This compound Structure not availablePresumed NMDA ReceptorData not availableNot applicable

Note: The binding affinities of NMDA receptor channel blockers can vary significantly depending on the specific NMDA receptor subtype and the brain region being studied due to receptor heterogeneity.

Experimental Protocols

To evaluate the comparative efficacy of this compound and related compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize NMDA receptor antagonists.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Membrane preparation from rat cerebral cortex

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of unlabeled MK-801)

  • 96-well microplates

  • Glass fiber filters (presoaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, [³H]MK-801, and binding buffer.

    • Non-specific Binding (NSB): Membrane preparation, [³H]MK-801, and a high concentration of an unlabeled competitor.

    • Test Compound: Membrane preparation, [³H]MK-801, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function

This technique directly measures the ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of an antagonist.

Objective: To characterize the inhibitory effect and voltage dependency of a test compound on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons or tsA201 cells expressing specific NMDA receptor subtypes.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • External solution (artificial cerebrospinal fluid - aCSF) containing NMDA receptor agonists (glutamate and glycine) and the test compound at various concentrations.

  • Internal solution for the patch pipette.

  • Drugs to block other ion channels (e.g., TTX for sodium channels, picrotoxin for GABA-A receptors).

Procedure:

  • Cell Preparation: Prepare cultured neurons or transfected cells in a recording chamber on the microscope stage, continuously perfused with aCSF.

  • Patch-Clamp Recording:

    • Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Voltage-clamp the neuron at a specific holding potential (e.g., -70 mV).

  • Eliciting NMDA Currents: Apply a solution containing glutamate and glycine to the cell to activate NMDA receptors and record the resulting inward current.

  • Antagonist Application: Co-apply the test compound with the agonists at various concentrations and record the reduction in the NMDA receptor-mediated current.

  • Voltage-Dependence: To assess voltage-dependence of the block, apply the agonists and antagonist at different holding potentials and measure the degree of inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA currents in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.

Visualizing Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

Safety Operating Guide

Navigating the Safe Disposal of 1-Adamantylaspartate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Adamantylaspartate, a molecule combining the rigid, bulky adamantane structure with the amino acid aspartic acid. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or fluorinated rubber are recommended), safety goggles with side shields, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedures

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating the compound as potentially hazardous due to its adamantane component. Adamantane derivatives can exhibit aquatic toxicity.[1] Therefore, this compound should be managed as hazardous chemical waste.

  • Waste Segregation and Collection :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, weighing paper), must be segregated from general laboratory waste.[1]

    • Solid waste should be carefully transferred into a designated, leak-proof hazardous waste container. Minimize dust generation during this process.

    • Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with strong acids or bases.

  • Container Labeling :

    • The hazardous waste container must be clearly and accurately labeled with the full chemical name: "this compound".

    • Include appropriate hazard warnings, such as "Hazardous Waste" and "Caution: Handle with Care."

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Seal the waste container tightly.

    • Store the container in a designated, secure satellite accumulation area for hazardous waste. This area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Final Disposal :

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • The recommended method for the disposal of adamantane derivatives is high-temperature incineration in a licensed facility equipped with appropriate flue gas scrubbing capabilities.

Quantitative Data

PropertyAdamantaneAspartic AcidThis compound (Predicted)
Appearance White crystalline solidWhite crystalline powderLikely a solid
Solubility in Water Practically insolubleSlightly solubleSolubility may be limited
Biodegradability Not readily biodegradableReadily biodegradableTreat as not readily biodegradable
Aquatic Toxicity Very toxic to aquatic life with long-lasting effectsNot classified as hazardous to the aquatic environmentAssume potential for aquatic toxicity

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling chemical waste in a laboratory setting, particularly for compounds with limited toxicological data. These steps are derived from safety data sheets for structurally related compounds and general chemical waste management guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated B Solid Waste (Unused compound, contaminated labware) A->B C Liquid Waste (Solutions) A->C J DO NOT Dispose Down Drain or in Regular Trash D Collect in Designated Hazardous Waste Container (Solid) B->D E Collect in Designated Hazardous Waste Container (Liquid) C->E F Label Container: 'this compound', 'Hazardous Waste', Date D->F E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and High-Temperature Incineration H->I

References

Essential Safety and Operational Guide for Handling 1-Adamantylaspartate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 1-Adamantylaspartate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar amino acid derivatives and adamantane-containing molecules. Researchers should supplement this information with a substance-specific SDS as soon as one is available and always adhere to institutional and regulatory safety protocols.

Hazard Summary

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical step in minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.Protects against dust particles and potential splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended for their chemical resistance. Always inspect for damage before use.Prevents direct skin contact with the compound.
Body Protection Laboratory CoatA full-length, buttoned lab coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorMay be required when handling large quantities or when there is a potential for aerosolization.Minimizes the risk of inhaling fine powder. A risk assessment should determine the specific need.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure all handling of solid this compound is conducted within a certified chemical fume hood to control dust.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

2. Weighing and Aliquoting:

  • Don all required PPE as specified in the table above.

  • Use anti-static weigh boats or paper to minimize the dispersal of fine powders.

  • Handle with non-sparking tools.

  • Keep the container of this compound tightly sealed when not in use.

3. Dissolution and Use in Solution:

  • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • If the solvent is volatile, ensure the preparation is performed in a well-ventilated fume hood.

4. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Carefully remove and discard gloves in a designated chemical waste container.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal is crucial to ensure laboratory and environmental safety.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh paper, and other consumables, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

  • All waste disposal must be carried out in accordance with local, state, and federal regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_weigh Weigh Compound in Fume Hood prep_safety->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve disp_solid Collect Solid Waste handle_weigh->disp_solid post_decon Decontaminate Work Area handle_dissolve->post_decon disp_liquid Collect Liquid Waste handle_dissolve->disp_liquid post_remove_ppe Remove & Dispose of PPE post_decon->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash post_remove_ppe->disp_solid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Adamantylaspartate
Reactant of Route 2
Reactant of Route 2
1-Adamantylaspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.